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2-Piperidinobenzoxazole Documentation Hub

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  • Product: 2-Piperidinobenzoxazole
  • CAS: 2851-09-4

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of 2-Piperidinobenzoxazole Derivatives: A Technical Guide to Pharmacological Profiling and Assay Design

Executive Summary The 2-piperidinobenzoxazole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. The benzoxazole ring serves as a planar, heteroaromatic core that effectively mimics the ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-piperidinobenzoxazole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. The benzoxazole ring serves as a planar, heteroaromatic core that effectively mimics the adenine ring of ATP, allowing it to anchor into the ATP-binding pockets of various kinases and enzymes[1]. Conversely, the piperidine moiety acts as a flexible, hydrophobic linker that modulates the compound's pKa, enhances aqueous solubility, and optimizes 3D spatial geometry for hydrogen bonding within catalytic active sites[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the in vitro biological activities of these derivatives—spanning oncology, neurology, and microbiology—and outline the self-validating experimental protocols required to accurately profile them.

Oncological Profiling: Dual Kinase Inhibition (VEGFR-2 / c-Met)

Mechanistic Causality

Simultaneous inhibition of receptor tyrosine kinases, specifically VEGFR-2 and c-Met, is a proven strategy to halt tumor angiogenesis and metastasis. The planar benzoxazole core forms crucial π–π stacking interactions in the hinge region of these kinases. The central piperidine ring provides the necessary conformational flexibility to project functional groups into the solvent-accessible region, enhancing binding affinity and selectivity[1]. By blocking these pathways, the derivatives arrest the cell cycle at the sub-G1 phase, driving the cancer cells into apoptosis[2].

G Compound 2-Piperidinobenzoxazole VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 Inhibits cMet c-Met Kinase Compound->cMet Inhibits Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Blocks Proliferation Cell Proliferation cMet->Proliferation Blocks Apoptosis Apoptosis (Sub-G1 Arrest) Angiogenesis->Apoptosis Proliferation->Apoptosis

Fig 1: Dual kinase inhibition pathway of 2-piperidinobenzoxazole driving apoptosis.

Quantitative Efficacy Data

Recent in vitro evaluations demonstrate that piperidinyl-based benzoxazoles exhibit single-digit micromolar efficacy against aggressive tumor lines[1][3].

Table 1: In Vitro Antiproliferative Activity (IC₅₀ values)

Compound / ScaffoldMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)Reference Drug
Compound 11b (p-fluorophenyl moiety)4.30 µM6.68 µM7.06 µMSorafenib
Derivative 40 (morpholine substituted)N/A0.40 µM (NCI-H460)N/AEtoposide
Self-Validating Protocol: MTT Viability & Orthogonal Apoptosis Assay

Relying solely on MTT (which measures mitochondrial succinate dehydrogenase activity) can yield false positives if a compound merely suppresses metabolism without inducing death. Therefore, a self-validating system requires orthogonal confirmation.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or A549 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C (5% CO₂).

  • Compound Treatment: Treat cells with serial dilutions of the benzoxazole derivative (0.1 µM to 100 µM).

    • Self-Validation Check 1 (Vehicle Control): Include wells treated with 0.1% DMSO to establish a 100% viability baseline.

    • Self-Validation Check 2 (Positive Control): Use Sorafenib to validate assay sensitivity.

  • MTT Incubation: After 72h, add 20 µL of MTT solution (5 mg/mL). Incubate for 4h. The causality here is that only viable cells will reduce the yellow tetrazolium salt to purple formazan.

  • Solubilization & Readout: Remove media, dissolve formazan in 100 µL DMSO, and read absorbance at 570 nm.

  • Orthogonal Validation (Flow Cytometry): To confirm that the IC₅₀ drop is due to cell death, stain a parallel plate with Annexin V-FITC and Propidium Iodide (PI). Flow cytometry will differentiate between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V+/PI+)[4].

Neurological Profiling: Cholinesterase (AChE/BChE) Inhibition

Mechanistic Causality

In the context of Alzheimer's disease, the piperidine motif is essential for interacting with the catalytic active site (CAS) gorge of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The flexibility of the piperidine ring allows the molecule to navigate this narrow gorge, while the benzoxazole core forms hydrophobic interactions with the peripheral anionic site (PAS), effectively blocking substrate entry[2][5].

Table 2: Cholinesterase Inhibition Profile

CompoundTarget EnzymeInhibitory ActivityReference Drug
Compound 1g (piperidine/piperazine bridged)BChE54 ± 0.75% inhibition at 50 µMGalantamine
Self-Validating Protocol: Modified Ellman’s Assay

The Ellman's assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion. Because some benzoxazole derivatives may contain reactive nucleophiles, the protocol must be structured to subtract background reactivity before the enzymatic substrate is added.

Workflow Step1 1. Enzyme Prep (AChE/BChE) Step2 2. Inhibitor Incubation Step1->Step2 Step3 3. DTNB Addition (Background Check) Step2->Step3 Step4 4. Substrate (ATCI/BTCI) Step3->Step4 Step5 5. Absorbance (412 nm) Step4->Step5

Fig 2: Self-validating Ellman’s assay workflow for cholinesterase inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Use 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal enzyme stability.

  • Pre-Incubation: Mix 140 µL of buffer, 20 µL of the benzoxazole derivative, and 20 µL of AChE/BChE (0.28 U/mL). Incubate for 15 minutes. Causality: This allows the inhibitor to reach binding equilibrium with the enzyme.

  • Background Subtraction (Self-Validation): Add 10 µL of DTNB (3 mM). Read baseline absorbance at 412 nm to ensure the compound itself does not react with DTNB.

  • Reaction Initiation: Add 10 µL of the substrate (ATCI or BTCI, 15 mM).

  • Kinetic Readout: Measure absorbance continuously for 5 minutes at 412 nm. Calculate the initial velocity ( V0​ ) and compare it to the vehicle control to determine % inhibition.

Antimicrobial Profiling: DNA Gyrase Inhibition

Mechanistic Causality

Certain 2-substituted benzoxazoles exhibit potent antibacterial activity by targeting DNA gyrase (topoisomerase II), an enzyme critical for bacterial DNA supercoiling[6]. The incorporation of a piperidine ring increases the overall lipophilicity of the molecule, which is a critical causal factor for penetrating the highly restrictive outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa[3].

Table 3: Antimicrobial Activity (MIC values)

CompoundTarget PathogenMIC ValueReference Drug
Derivative 47 (4-(piperidinethoxy)phenyl)P. aeruginosa (Gram -)0.25 µg/mLCiprofloxacin
Derivative 47 (4-(piperidinethoxy)phenyl)E. faecalis (Gram +)0.50 µg/mLCiprofloxacin
Self-Validating Protocol: Broth Microdilution Assay with Resazurin

Standard turbidity measurements (OD₆₀₀) can be confounded if the test compound precipitates out of solution, mimicking bacterial growth. To create a self-validating system, a metabolic dye must be used.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust bacterial cultures to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the benzoxazole derivative to the first column and perform 1:2 serial dilutions across the plate.

  • Inoculation: Add 10 µL of the bacterial suspension to all wells.

    • Self-Validation Check 1 (Sterility Control): Wells with MHB + Compound, but NO bacteria (ensures no contamination or compound precipitation).

    • Self-Validation Check 2 (Growth Control): Wells with MHB + Bacteria, but NO compound.

  • Incubation: Incubate at 37°C for 18 hours.

  • Resazurin Addition (Orthogonal Readout): Add 30 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours. Causality: Live bacteria reduce blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue, completely eliminating false positives from compound precipitation.

References

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: IntechOpen URL:[Link][2]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation Source: MDPI URL:[Link][3]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases Source: PMC (National Institutes of Health) URL:[Link][1]

  • Evaluation of Activity of Some 2,5-Disubstituted Benzoxazole Derivatives against Acetylcholinesterase, Butyrylcholinesterase and Tyrosinase Source: Taylor & Francis URL:[Link][5]

  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer Source: ResearchGate URL:[Link][4]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents Source: ResearchGate URL:[Link][6]

Sources

Exploratory

Crystal Structure and X-Ray Diffraction Analysis of 2-Piperidinobenzoxazole: A Technical Guide

Executive Summary 2-Piperidinobenzoxazole (CAS No: 2851-09-4) is a bicyclic heterocyclic compound characterized by a planar benzoxazole core fused with a saturated piperidine ring at the C2 position. Benzoxazole derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Piperidinobenzoxazole (CAS No: 2851-09-4) is a bicyclic heterocyclic compound characterized by a planar benzoxazole core fused with a saturated piperidine ring at the C2 position. Benzoxazole derivatives are privileged scaffolds in medicinal chemistry and materials science, widely utilized in the development of antifungal agents, anti-inflammatory drugs, and luminescent materials 12. The three-dimensional conformation of this molecule dictates its target-binding affinity and solid-state packing. This whitepaper provides a comprehensive, causality-driven guide to the crystallographic analysis of 2-Piperidinobenzoxazole, detailing the self-validating methodologies required to grow, solve, and refine its crystal structure.

Molecular Architecture & Conformational Causality

To understand the crystallographic behavior of 2-Piperidinobenzoxazole, one must analyze the electronic interplay between its two distinct ring systems 3:

  • The Benzoxazole Core : Comprising an aromatic benzene ring fused to an oxazole ring, this system is strictly planar due to sp2 hybridization and extended π -conjugation. The endocyclic C=N bond typically measures ∼1.29A˚ , confirming its localized double-bond character 4.

  • The Piperidine Ring : The sp3 hybridized nitrogen and carbon atoms force the piperidine ring into a thermodynamically stable chair conformation to minimize torsional strain and steric hindrance.

  • The C2-N (Exocyclic) Bond : The lone pair of electrons on the piperidine nitrogen delocalizes into the electron-deficient benzoxazole π -system. This resonance imparts partial double-bond character to the exocyclic C2-N bond, restricting free rotation and locking the piperidine chair into a specific orientation relative to the planar core.

Molecular_Logic Core 2-Piperidinobenzoxazole (C12H14N2O) Benz Benzoxazole System (Planar, sp2 Hybridized) Core->Benz Pip Piperidine Ring (Chair Conformation, sp3) Core->Pip Bond C2-N Exocyclic Bond (Partial Double Bond) Benz->Bond Electron Withdrawing Pack Lattice Packing (π-π Stacking & C-H···N) Benz->Pack Intermolecular Forces Pip->Bond Lone Pair Donation

Fig 1. Conformational causality and structural features of 2-Piperidinobenzoxazole.

Experimental Protocol: Crystallization Methodology

Obtaining diffraction-quality single crystals requires a thermodynamic balance between solubility and nucleation. The following self-validating protocol utilizes a binary solvent slow-evaporation technique.

Step-by-Step Workflow:

  • Sample Preparation : Dissolve 50 mg of high-purity (>99%) 2-Piperidinobenzoxazole in 2 mL of a binary solvent mixture (Dichloromethane/Methanol, 1:1 v/v).

    • Causality: Dichloromethane (DCM) acts as the primary solvent ensuring complete dissolution, while methanol acts as an anti-solvent. Because DCM is highly volatile, it evaporates faster, gradually increasing the methanol concentration and smoothly driving the system into supersaturation.

  • Filtration : Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL glass vial.

    • Causality: Removing microscopic dust particles prevents premature, heterogeneous nucleation, which often leads to polycrystalline clusters rather than single crystals.

  • Controlled Evaporation : Seal the vial with Parafilm and puncture 2-3 small holes using a needle. Store the vial in a vibration-free environment at a constant 20°C.

  • Validation & Harvesting : After 5–7 days, inspect the vial under a polarized light microscope. Successful crystallization is validated by the presence of transparent, block-like crystals that exhibit sharp, uniform optical extinction when rotated under cross-polarizers.

X-Ray Diffraction Workflow & Refinement

Once a high-quality crystal is harvested, the structural elucidation follows a rigorous analytical pipeline.

  • Mounting and Cryocooling : A crystal (approx. 0.30×0.20×0.15 mm ) is coated in perfluoropolyether oil, mounted on a MiTeGen cryoloop, and immediately transferred to the diffractometer's cold stream (100 K).

    • Causality: Cryocooling minimizes the thermal vibrations of atoms (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle diffraction spots.

  • Data Collection : X-ray diffraction data is collected using a micro-focus source with either Mo K α ( λ=0.71073A˚ ) or Cu K α ( λ=1.54184A˚ ) radiation.

  • Integration & Phasing : Raw frames are integrated, and multi-scan absorption corrections are applied. The phase problem is solved using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement : The initial model undergoes full-matrix least-squares refinement on F2 using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Workflow A Sample Preparation (Purity >99%) B Crystal Growth (Binary Solvent Evaporation) A->B C Crystal Mounting (Cryoloop at 100 K) B->C D X-Ray Exposure (Mo/Cu Kα Radiation) C->D E Data Integration & Absorption Correction D->E F Structure Solution & Refinement (SHELXL) E->F

Fig 2. Step-by-step X-ray crystallography workflow for 2-Piperidinobenzoxazole.

Quantitative Data Presentation

The table below summarizes the expected crystallographic parameters and geometrical metrics for 2-Piperidinobenzoxazole and closely related 2-substituted benzoxazole derivatives 5.

Crystallographic ParameterRepresentative Value / RangeCausality / Significance
Crystal System / Space Group Monoclinic ( P21​/c ) or Triclinic ( P1ˉ )Common packing arrangements for planar fused-ring heterocycles lacking chiral centers.
Unit Cell Dimensions a≈11.0A˚,b≈12.0A˚,c≈10.0A˚ Dimensions accommodate the extended geometry of the benzoxazole-piperidine axis.
C2=N (Endocyclic) Bond ∼1.29−1.31A˚ Confirms true double bond character within the oxazole ring.
C2-N (Exocyclic) Bond ∼1.34−1.36A˚ Shorter than a standard C-N single bond ( ∼1.47A˚ ), indicating partial π -delocalization.
π−π Centroid Distance 3.6−3.8A˚ Optimal van der Waals distance for aromatic stacking in the supramolecular lattice.
Final R-factor ( R1​ ) <0.05 Validates the high precision and accuracy of the refined structural model.

Supramolecular Features & Lattice Packing

Unlike primary amines (e.g., 2-aminobenzoxazole) which form strong classical N-H···N or N-H···O hydrogen bond networks, the tertiary amine nature of the piperidine substituent in 2-Piperidinobenzoxazole precludes classical hydrogen bonding.

Consequently, the crystal lattice is primarily stabilized by secondary supramolecular interactions:

  • π−π Stacking : The planar benzoxazole cores of adjacent molecules align in a parallel, slipped-stack arrangement. Centroid-to-centroid distances of 3.6−3.8A˚ indicate robust aromatic interactions that dictate the primary axis of crystal growth.

  • Weak Non-Classical Hydrogen Bonds : Intermolecular C-H···N and C-H···O interactions between the equatorial protons of the piperidine ring and the electron-rich heteroatoms of adjacent benzoxazole cores further lock the 3D lattice into place.

References

  • 2-piperidinobenzoxazole — Chemical Substance Information Source: NextSDS URL:[Link]

  • Solid-Phase Synthesis of the 2-Aminobenzoxazole Library Using Thioether Linkage as the Safety-Catch Linker Source: ACS Publications URL:[Link]

  • Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies Source: ResearchGate URL:[Link]

  • Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole Source: PMC (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Piperidinobenzoxazole derivatives

Application Note: Strategic Synthesis and Derivatization of 2-Piperidinobenzoxazole Scaffolds 1. Executive Summary & Strategic Rationale 2-Piperidinobenzoxazole and its derivatives represent a privileged structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis and Derivatization of 2-Piperidinobenzoxazole Scaffolds

1. Executive Summary & Strategic Rationale 2-Piperidinobenzoxazole and its derivatives represent a privileged structural motif in medicinal chemistry, frequently evaluated for their photophysical properties and pharmacological activities, including 5-HT3 receptor partial agonism[1]. The synthesis of these heterocycles traditionally relied on harsh cyclodesulfurization methods utilizing toxic reagents. However, modern catalytic approaches have introduced direct C-H amination, significantly improving atom economy, safety, and throughput[2]. This application note details both the robust classical approach for highly substituted derivatives and a modern, microwave-enhanced catalytic protocol for rapid scaffold generation.

2. Mechanistic Pathways The selection of a synthetic route depends heavily on the desired substitution pattern of the final 2-piperidinobenzoxazole target.

  • Pathway A (Direct C-H Amination): Ideal for unsubstituted or symmetrically substituted benzoxazoles. Copper catalysts act as Lewis acids, coordinating to the benzoxazole nitrogen. This coordination enhances the electrophilicity of the C2 position, facilitating nucleophilic attack by piperidine. Subsequent oxidative ring closure (using ambient O2 as the terminal oxidant) rearomatizes the system[2].

  • Pathway B (Cyclodesulfurization via 2-Chlorobenzoxazole): Necessary when starting from complex, asymmetric 2-aminophenols. The intermediate 2-mercaptobenzoxazole is activated using Phosphorus pentachloride (PCl5) to form a highly reactive 2-chlorobenzoxazole, which readily undergoes Nucleophilic Aromatic Substitution (SNAr) with piperidine[1].

G A Benzoxazole C Cu Catalyst Coordination A->C B Piperidine B->C D Nucleophilic Attack (Ring Opening) C->D Lewis Acid Activation E Oxidative Ring Closure (-2e-, -2H+) D->E O2 / Air F 2-Piperidinobenzoxazole E->F Rearomatization

Fig 1: Copper-catalyzed C-H amination mechanism for 2-piperidinobenzoxazole synthesis.

3. Step-by-Step Experimental Protocols

Protocol A: Microwave-Enhanced Copper-Catalyzed C-H Amination Causality Focus: Microwave (MW) irradiation is utilized to rapidly overcome the activation energy barrier, preventing the accumulation of the ring-opened intermediate and driving the oxidative rearomatization[2].

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add benzoxazole (0.1 mmol) and piperidine (0.15 mmol).

  • Catalyst Addition: Add the supported copper catalyst (20 mol% Cu). Note: A supported, heterogeneous catalyst is chosen to simplify post-reaction workup and allow for catalyst recovery, avoiding homogeneous copper salt contamination in the final product[2].

  • Solvent: Add 1.0 mL of solvent (e.g., hexafluoroisopropanol, which acts as a source of mobile protons to stabilize transition states).

  • Reaction: Seal the vial and subject it to microwave irradiation (typically 100-120 °C) for 15-30 minutes under an air atmosphere. The presence of oxygen is critical as it serves as the electron acceptor for the rearomatization step.

  • Validation & Workup: Monitor the reaction via TLC (Hexane:EtOAc). Upon consumption of the starting material, filter the mixture through a short pad of Celite to remove the heterogeneous copper catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the pure 2-piperidinobenzoxazole. Confirm identity via LC/MS (Expected [M+H]+ m/z 203)[3].

Protocol B: Two-Step Synthesis via 2-Chlorobenzoxazole Causality Focus: Converting the thiol to a chloride creates a superior leaving group, enabling the SNAr by piperidine under milder conditions than the direct displacement of a thiol[1].

  • Chlorination: Suspend 2-mercaptobenzoxazole (1.0 eq) in anhydrous toluene. Carefully add PCl5 (1.1 eq) in portions. Caution: PCl5 is highly reactive and moisture-sensitive; perform under an inert atmosphere.

  • Reflux: Heat the mixture to reflux until HCl gas evolution ceases (approx. 2-4 hours), indicating complete conversion to 2-chlorobenzoxazole[1].

  • Intermediate Isolation: Concentrate the mixture in vacuo to remove toluene and POCl3 byproducts. The crude 2-chlorobenzoxazole should be used immediately in the next step to prevent hydrolysis back to the benzoxazolone.

  • Amination: Dissolve the crude 2-chlorobenzoxazole in acetonitrile. Add piperidine (2.5 eq). The excess piperidine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Reaction: Heat the mixture at 80 °C for 6 hours[3].

  • Validation & Workup: Quench with saturated aqueous NaHCO3 and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography.

Workflow Start1 2-Aminophenol + CS2 Int1 2-Mercaptobenzoxazole Start1->Int1 KOH, EtOH Int2 2-Chlorobenzoxazole Int1->Int2 PCl5, Toluene End1 2-Piperidinobenzoxazole Int2->End1 Piperidine, Heat Start2 Benzoxazole + Piperidine Cat Cu Catalyst / MW Start2->Cat Cat->End1 Direct C-H Amination

Fig 2: Comparison of traditional cyclodesulfurization vs. direct C-H amination workflows.

4. Quantitative Data & Yield Comparison

Synthetic MethodKey Reagents / CatalystsReaction TimeTypical Yield (%)Advantages / Limitations
Direct C-H Amination [2]Supported Cu Catalyst, MW, O215 - 30 mins75 - 85%Advantage: High atom economy, rapid, avoids toxic PCl5.Limitation: Can be difficult with highly sterically hindered amines.
Via 2-Chlorobenzoxazole [1]PCl5, Toluene, Excess Piperidine8 - 10 hours60 - 75%Advantage: Highly reliable for complex, asymmetric starting materials.Limitation: Generates POCl3/HCl waste, multi-step process.
Solid-Phase Synthesis [3]Merrifield Resin, DIC, CS224 - 36 hoursVariableAdvantage: Excellent for high-throughput library generation.Limitation: Requires specialized resins and cleavage steps.

5. References

  • Solid-Phase Synthesis of the 2-Aminobenzoxazole Library Using Thioether Linkage as the Safety-Catch Linker . ACS Publications.3

  • Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut . ACS Publications. 1

  • Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper . Beilstein Journals. 2

Application

Applications of 2-Piperidinobenzoxazole Scaffolds in Drug Discovery: A Technical Guide for Researchers

The 2-piperidinobenzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has been harnessed for the development of novel therapeutic agents. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-piperidinobenzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has been harnessed for the development of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this scaffold, with a focus on its utility in the discovery of anticancer and antimicrobial drugs. We will delve into the rationale behind its selection, its synthesis, and the detailed protocols for evaluating the biological activity of its derivatives.

The 2-Piperidinobenzoxazole Scaffold: A Privileged Core in Drug Design

The 2-piperidinobenzoxazole core is a bicyclic heterocyclic system that combines the structural features of benzoxazole and piperidine rings. The benzoxazole moiety, a fusion of a benzene ring and an oxazole ring, provides a rigid, planar aromatic system capable of engaging in various non-covalent interactions with biological targets, such as π-π stacking.[1] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a flexible, three-dimensional component that can be readily functionalized to modulate physicochemical properties and to orient substituents for optimal target engagement.[2][3]

The synergistic combination of these two motifs within a single scaffold imparts favorable pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of new drugs. The ability to modify both the benzoxazole and piperidine components allows for fine-tuning of activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Application in Anticancer Drug Discovery: Dual VEGFR-2/c-Met Kinase Inhibitors

A significant application of the 2-piperidinobenzoxazole scaffold is in the development of dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met) kinases.[4] Both VEGFR-2 and c-Met are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, growth, and metastasis.[4][5] Their simultaneous inhibition is a promising strategy to overcome the resistance mechanisms that often arise with single-target therapies.[4]

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

Certain 2-piperidinobenzoxazole derivatives have been shown to exert their anticancer effects by inducing G2/M cell-cycle arrest and apoptosis in cancer cells.[5][6] This is achieved through the modulation of key regulatory proteins. For instance, potent derivatives can lead to the upregulation of the tumor suppressor p53 and the pro-apoptotic protein BAX, while downregulating the anti-apoptotic protein Bcl-2.[5][6] This cascade of events ultimately triggers the activation of caspases, such as caspase-9, leading to programmed cell death.[5][6]

Signaling Pathway of a 2-Piperidinobenzoxazole-based Dual VEGFR-2/c-Met Inhibitor

G cluster_membrane Cell Membrane VEGFR-2 VEGFR-2 PI3K/Akt PI3K/Akt VEGFR-2->PI3K/Akt RAS/MAPK RAS/MAPK VEGFR-2->RAS/MAPK c-Met c-Met c-Met->PI3K/Akt c-Met->RAS/MAPK 2-Piperidinobenzoxazole 2-Piperidinobenzoxazole 2-Piperidinobenzoxazole->VEGFR-2 Inhibits 2-Piperidinobenzoxazole->c-Met Inhibits G2/M_Arrest G2/M_Arrest 2-Piperidinobenzoxazole->G2/M_Arrest Induces p53 p53 2-Piperidinobenzoxazole->p53 Upregulates Bcl-2 Bcl-2 2-Piperidinobenzoxazole->Bcl-2 Downregulates Cell_Cycle_Progression Cell_Cycle_Progression PI3K/Akt->Cell_Cycle_Progression RAS/MAPK->Cell_Cycle_Progression Cell_Cycle_Progression->G2/M_Arrest Apoptosis Apoptosis G2/M_Arrest->Apoptosis BAX BAX p53->BAX Upregulates Caspase-9 Caspase-9 BAX->Caspase-9 Activates Bcl-2->Caspase-9 Inhibits Caspase-9->Apoptosis

Caption: Inhibition of VEGFR-2 and c-Met signaling by a 2-piperidinobenzoxazole derivative, leading to G2/M cell cycle arrest and apoptosis.

Experimental Protocols

The synthesis of the central 2-(piperidin-4-yl)benzo[d]oxazole scaffold is a critical first step. A reliable method involves the cyclization of 2-aminophenol with piperidine-4-carboxylic acid.[4]

Materials:

  • 2-Aminophenol

  • Piperidine-4-carboxylic acid

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent).

  • Carefully add polyphosphoric acid (PPA) to the mixture. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Attach a reflux condenser and heat the mixture at 180°C for 2 hours with constant stirring.[4]

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the 2-(piperidin-4-yl)benzo[d]oxazole intermediate.[4]

  • The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow: Synthesis of 2-(Piperidin-4-yl)benzo[d]oxazole

G Start Start Combine_Reactants Combine 2-Aminophenol and Piperidine-4-carboxylic acid Start->Combine_Reactants Add_PPA Add Polyphosphoric Acid (PPA) Combine_Reactants->Add_PPA Heat_Reflux Heat at 180°C for 2h under reflux Add_PPA->Heat_Reflux Cool Cool to room temperature Heat_Reflux->Cool Quench Pour into crushed ice Cool->Quench Neutralize Neutralize with base Quench->Neutralize Precipitate Precipitate forms Neutralize->Precipitate Filter_Wash Filter and wash with cold water Precipitate->Filter_Wash Dry Dry under vacuum Filter_Wash->Dry Purify Purify (optional) Dry->Purify End End Purify->End

Caption: Step-by-step workflow for the synthesis of the 2-(piperidin-4-yl)benzo[d]oxazole scaffold.

To evaluate the inhibitory activity of the synthesized 2-piperidinobenzoxazole derivatives against VEGFR-2 and c-Met, in vitro kinase assays are performed. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.[7][8]

Materials:

  • Recombinant human VEGFR-2 and c-Met kinases[9][10]

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)[9][10]

  • ATP[9][10]

  • Kinase assay buffer[9][10]

  • 2-Piperidinobenzoxazole derivatives (test compounds)

  • Reference inhibitors (e.g., Sorafenib for VEGFR-2, Staurosporine for c-Met)[4]

  • 96-well plates[9][10]

  • Luminescence-based detection reagent (e.g., Kinase-Glo® MAX)[9][10]

  • Luminometer[9][10]

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the kinase assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • In a 96-well plate, add the kinase assay buffer, ATP, and substrate to each well.[1]

  • Add the diluted test compounds or reference inhibitors to the respective wells. Include a control well with no inhibitor (vehicle control).[1]

  • Initiate the kinase reaction by adding the recombinant VEGFR-2 or c-Met kinase to each well.[1]

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[1]

  • Stop the reaction and measure the remaining ATP levels by adding a luminescence-based detection reagent according to the manufacturer's instructions.[1]

  • Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) by plotting the data using a suitable software.[1]

CompoundVEGFR-2 IC50 (µM)c-Met IC50 (µM)
Compound A0.0570.181
Compound B0.0820.280
Sorafenib0.058-
Staurosporine-0.237
Data is illustrative and based on reported values for potent derivatives.[4]

To understand the cellular effects of the 2-piperidinobenzoxazole derivatives, cell cycle analysis and apoptosis assays are performed on cancer cell lines.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining):

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • 2-Piperidinobenzoxazole derivative

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-piperidinobenzoxazole derivative for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[13]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[13]

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining):

This assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.[14][15]

Materials:

  • Cancer cell line

  • 2-Piperidinobenzoxazole derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the 2-piperidinobenzoxazole derivative as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analyze the stained cells by flow cytometry within one hour.

  • The results will distinguish between:

    • Viable cells (Annexin V-FITC negative, PI negative)

    • Early apoptotic cells (Annexin V-FITC positive, PI negative)

    • Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)

Application in Antimicrobial Drug Discovery

The 2-piperidinobenzoxazole scaffold has also shown promise in the development of new antimicrobial agents to combat the growing threat of drug-resistant bacteria.[16][17]

Mechanism of Action: Inhibition of DNA Gyrase

Some benzoxazole derivatives exert their antibacterial activity by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[18] By targeting this enzyme, these compounds can effectively halt bacterial growth.

Inhibition of Bacterial DNA Gyrase

G 2-Piperidinobenzoxazole 2-Piperidinobenzoxazole DNA_Gyrase DNA_Gyrase 2-Piperidinobenzoxazole->DNA_Gyrase Inhibits DNA_Supercoiling DNA_Supercoiling DNA_Gyrase->DNA_Supercoiling Regulates Bacterial_Death Bacterial_Death DNA_Gyrase->Bacterial_Death Inhibition leads to DNA_Replication DNA_Replication DNA_Supercoiling->DNA_Replication Bacterial_Growth Bacterial_Growth DNA_Replication->Bacterial_Growth

Caption: The inhibitory effect of a 2-piperidinobenzoxazole derivative on bacterial DNA gyrase, leading to the disruption of DNA replication and ultimately bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 2-Piperidinobenzoxazole derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • DMSO (for dissolving compounds)

  • 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of the 2-piperidinobenzoxazole derivative in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB.[19]

  • Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[18]

  • Dilute the bacterial inoculum in MHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.[19]

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Compound C816
Compound D48
Ciprofloxacin0.50.25
Data is illustrative.

Conclusion

The 2-piperidinobenzoxazole scaffold represents a highly valuable and versatile platform in modern drug discovery. Its successful application in the development of potent anticancer and antimicrobial agents underscores its potential for addressing significant unmet medical needs. The synthetic tractability of this scaffold, coupled with the ability to rationally design derivatives with improved potency and selectivity, ensures its continued importance in the field. The protocols and insights provided in this guide are intended to empower researchers to effectively explore the therapeutic potential of this remarkable chemical entity.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available from: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. ASM Journals. Available from: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. Available from: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. ResearchGate. Available from: [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Data Sheet - c-Met Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed. Available from: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Publishing. Available from: [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. MDPI. Available from: [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. PubMed. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles. ResearchGate. Available from: [Link]

  • 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. PubMed. Available from: [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. Available from: [Link]

  • Benzoxazole derivatives with antimicrobial potential Seenaiah et al. ResearchGate. Available from: [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available from: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MDPI. Available from: [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available from: [Link]

  • Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. MDPI. Available from: [Link]

  • Novel piperidinyloxy oxazolidinone antimicrobial agents. PubMed. Available from: [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. MDPI. Available from: [Link]

Sources

Method

Application Note: Utilizing 2-Piperidinobenzoxazole as a Microenvironment-Sensitive Fluorescent Probe for Live-Cell Imaging

Executive Summary The visualization of dynamic intracellular microenvironments—such as localized viscosity, polarity, and pH fluctuations—is critical for understanding cellular physiology and disease pathology. Benzoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The visualization of dynamic intracellular microenvironments—such as localized viscosity, polarity, and pH fluctuations—is critical for understanding cellular physiology and disease pathology. Benzoxazole derivatives have emerged as a versatile class of fluorescent probes characterized by high quantum yields, large Stokes shifts, and exquisite sensitivity to their microenvironment[1].

This application note details the photophysical principles, quantitative data, and validated protocols for utilizing 2-Piperidinobenzoxazole (a representative amino-substituted benzoxazole) as a fluorescent probe for live-cell imaging. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental parameters to ensure robust, reproducible, and self-validating imaging workflows.

Photophysical Principles: The D-π-A Architecture

The efficacy of 2-Piperidinobenzoxazole lies in its Donor-π-Acceptor (D-π-A) structural architecture. The piperidine ring acts as a strong electron donor, while the fused benzoxazole core serves as the electron acceptor.

Upon photon absorption, the molecule undergoes an Intramolecular Charge Transfer (ICT) [2]. The rotational freedom of the donor-acceptor bond dictates the probe's emission profile:

  • Low-Viscosity/Aqueous Environments: Free rotation around the C-N bond leads to a Twisted Intramolecular Charge Transfer (TICT) state. This state rapidly dissipates energy through non-radiative decay, effectively quenching fluorescence[3].

  • High-Viscosity/Hydrophobic Environments: Spatial restriction hinders bond rotation. The molecule remains in a planar ICT state, forcing energy dissipation via radiative decay, resulting in a strong fluorescence "turn-on" signal[1].

This molecular rotor behavior allows the probe to quantitatively map intracellular viscosity or lipid droplet accumulation in real-time.

Photophysics GS Ground State (S0) Donor-π-Acceptor EX Excitation (hν) λex ~360 nm GS->EX FC Franck-Condon Excited State (S1) EX->FC ICT Intramolecular Charge Transfer (ICT) State FC->ICT ENV Microenvironment Restriction (Viscosity) ICT->ENV EM Fluorescence Emission λem ~485 nm ENV->EM High Viscosity NR Non-Radiative Decay (Low Viscosity) ENV->NR Low Viscosity EM->GS NR->GS

Figure 1: ICT photophysical mechanism of 2-Piperidinobenzoxazole in varying microenvironments.

Quantitative Photophysical Data

To optimize laser and filter configurations on confocal platforms, researchers must align the probe's photophysical properties with the microscope's optical path. The large Stokes shift is particularly advantageous for minimizing scattering interference in dense biological specimens[1].

Photophysical PropertyTypical ValueScientific Implication & Application
Excitation Maximum (λex) ~350–370 nmRequires UV or Deep-Blue laser lines (e.g., 355 nm or 405 nm diode).
Emission Maximum (λem) ~450–510 nmBroad emission allows flexible detection in the cyan/green channel.
Stokes Shift >100 nmMinimizes self-quenching and avoids excitation back-scatter interference.
Sensing Mechanism ICT / TICTEmission intensity scales linearly with solvent viscosity or polarity.
Working Concentration 1–5 µMLow concentration prevents cytotoxicity and organelle disruption[4].

Live-Cell Imaging Protocol

The following protocol is optimized for adherent mammalian cell lines (e.g., HeLa, COS-7, HepG2)[4]. Every step is designed to maximize cellular uptake while preserving the physiological integrity of the microenvironment.

Step 1: Reagent Preparation
  • Action: Dissolve 2-piperidinobenzoxazole in anhydrous Dimethyl Sulfoxide (DMSO) to create a 1 mM stock solution[1]. Aliquot into light-protected microcentrifuge tubes and store at -20°C.

  • Scientific Rationale: The probe is highly lipophilic. Anhydrous DMSO prevents premature aggregation and hydrolysis. Aliquoting minimizes freeze-thaw cycles, which can degrade the fluorophore and introduce water, altering the stock concentration.

Step 2: Cell Culture & Seeding
  • Action: Seed cells on 35 mm glass-bottom confocal dishes (No. 1.5 thickness) and culture until 70–80% confluent[5].

  • Scientific Rationale: Glass-bottom dishes with a specific thickness (0.17 mm) are optically clear and required to match the refractive index of oil-immersion objectives. This prevents spherical aberration and loss of Z-axis resolution during high-magnification imaging.

Step 3: Probe Loading
  • Action: Dilute the 1 mM stock solution to a final concentration of 1–5 µM using serum-free cell culture medium or a physiological buffer (e.g., HEPES-buffered saline). Incubate the cells with this solution for 15–30 minutes at 37°C[1][4].

  • Scientific Rationale: Serum proteins (such as BSA) contain hydrophobic pockets that will sequester the lipophilic probe, drastically reducing cellular uptake. A 15-30 minute window allows sufficient diffusion across the plasma membrane without inducing cytotoxic stress or artifactual compartmentalization.

Step 4: Washing
  • Action: Aspirate the loading medium and wash the cells gently 2–3 times with pre-warmed Phosphate-Buffered Saline (PBS, pH 7.4)[5]. Replace with fresh imaging medium (e.g., FluoroBrite DMEM or HBSS).

  • Scientific Rationale: Washing removes extracellular unbound probe. If left unwashed, the background fluorescence will severely reduce the signal-to-noise ratio (SNR), leading to false-positive cytoplasmic boundary assignments.

Step 5: Confocal Imaging
  • Action: Transfer the dish to a confocal laser scanning microscope equipped with a stage incubator (37°C, 5% CO2). Excite the probe using a 405 nm laser (at 1-2% power) and collect emission between 450–520 nm[4].

  • Scientific Rationale: Restricting the emission bandpass avoids bleed-through from cellular autofluorescence (which is typically broader and red-shifted). Utilizing low laser power prevents photobleaching and phototoxicity, ensuring the observed dynamics are physiological, not stress-induced.

Workflow Prep Probe Prep 1 mM in DMSO Load Probe Loading 1-5 µM, Serum-free Prep->Load Cell Cell Culture Glass-bottom dish Cell->Load Incubate Incubation 15-30 min, 37°C Load->Incubate Wash Washing 2x PBS Incubate->Wash Image Confocal Imaging Ex/Em Filters Wash->Image

Figure 2: Step-by-step live-cell imaging workflow using 2-Piperidinobenzoxazole.

System Validation & Internal Controls

To establish trustworthiness and ensure the protocol is a self-validating system, researchers must run concurrent controls to verify that fluorescence changes are strictly due to microenvironmental shifts, rather than probe concentration artifacts.

  • Negative Control (Autofluorescence Baseline): Image an unstained dish of cells using the exact laser power and detector gain settings. This establishes the baseline autofluorescence of endogenous fluorophores (e.g., NADH, flavins), ensuring the probe signal is distinctly above background.

  • Positive Control (Viscosity Calibration): To validate the probe's responsiveness to viscosity, treat a subset of stained cells with a hyperosmotic agent (e.g., 0.5 M Sorbitol) for 10 minutes. This induces rapid water efflux, artificially increasing intracellular viscosity. The probe's fluorescence intensity should proportionally increase, confirming its functional molecular rotor behavior in situ.

  • Viability Control: Post-imaging, apply a dead-cell stain (e.g., Propidium Iodide or SYTOX Red) to ensure the 1–5 µM concentration of 2-piperidinobenzoxazole and the 405 nm laser exposure did not compromise membrane integrity.

References

  • Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging. Chemical Communications (RSC Publishing). URL:[Link]

  • DFT/TDDFT Study on the Sensing Mechanism of a Fluorescent Probe for Hydrogen Sulfide: Excited State Intramolecular Proton Transfer Coupled Twisted Intramolecular Charge Transfer. The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

  • Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye. PMC (National Institutes of Health). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Piperidinobenzoxazole

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-piperidinobenzoxazole. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to help you optimize your reaction yields and obtain high-purity products.

I. Understanding the Synthetic Landscape: Two Primary Routes

The synthesis of 2-piperidinobenzoxazole is typically approached via two well-established routes. The choice between them often depends on the availability of starting materials, desired scale, and downstream applications.

  • Route A: One-Pot Condensation. This method involves the direct reaction of 2-aminophenol with a piperidine-containing carboxylic acid, most commonly piperidine-4-carboxylic acid. The reaction is generally driven by strong dehydrating agents at elevated temperatures.

  • Route B: Two-Step Nucleophilic Substitution. This approach first involves the synthesis of a benzoxazole with a suitable leaving group at the 2-position, such as 2-chlorobenzoxazole. This activated intermediate is then subjected to nucleophilic substitution with piperidine.

The following sections will delve into the specifics of each route, addressing common problems and providing actionable solutions.

II. FAQs: Quick Solutions to Common Problems

Q1: My one-pot condensation of 2-aminophenol and piperidine-4-carboxylic acid is giving a very low yield. What are the likely causes?

Low yields in this one-pot synthesis can often be attributed to several factors:

  • Insufficient Dehydration: The formation of the benzoxazole ring is a condensation reaction that requires the efficient removal of water. If the dehydrating agent is weak or used in insufficient quantity, the reaction equilibrium will not favor product formation. Polyphosphoric acid (PPA) is a common and effective dehydrating agent for this transformation, and ensuring its quality and sufficient loading is crucial.[1][2]

  • Suboptimal Temperature: This reaction typically requires high temperatures (often >150 °C) to overcome the activation energy for both amide formation and subsequent cyclization.[1][2] Ensure your reaction is reaching and maintaining the target temperature.

  • Purity of Starting Materials: Impurities in 2-aminophenol or piperidine-4-carboxylic acid can interfere with the reaction. 2-Aminophenol is particularly susceptible to oxidation, which can lead to colored byproducts and reduced reactivity.[3] It is advisable to use freshly purified starting materials.

Q2: I am attempting the nucleophilic substitution of 2-chlorobenzoxazole with piperidine, but the reaction is sluggish and incomplete. How can I improve the conversion?

Incomplete conversion in this SNAr (Nucleophilic Aromatic Substitution) reaction is a common hurdle. Consider the following:

  • Reaction Temperature: Nucleophilic aromatic substitutions on heterocyclic systems often require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature while monitoring the reaction by TLC or LC-MS is recommended.[4]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile, thus enhancing its reactivity.[4]

  • Base: While piperidine is a base, the reaction can generate HCl, which will protonate the starting piperidine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can scavenge the generated acid and maintain a sufficient concentration of the free piperidine nucleophile.

Q3: My final 2-piperidinobenzoxazole product is a dark oil and difficult to purify. What are the best purification strategies?

Purification of N-heterocyclic compounds can be challenging. For 2-piperidinobenzoxazole, a combination of techniques is often effective:

  • Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the protonated product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. For basic compounds like 2-piperidinobenzoxazole, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system to prevent streaking and improve separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[5] Experiment with different solvent combinations (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions for crystal formation.[5][6]

III. Troubleshooting Guide: A Deeper Dive

Route A: One-Pot Condensation

Problem: Low Yield and/or Complex Product Mixture

Potential Cause Underlying Science Recommended Solution
Incomplete Reaction The reaction requires significant thermal energy to drive the condensation and cyclization.Ensure the reaction temperature is maintained at the optimal level (typically 150-200°C). Monitor the reaction progress by TLC until the starting materials are consumed.[1][7][8]
Degradation of Starting Materials or Product High reaction temperatures can lead to decomposition, especially if held for extended periods.Optimize the reaction time. Once the reaction is complete, cool the mixture promptly. Consider if a slightly lower temperature for a longer duration could be effective.
Side Reactions At high temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts.Ensure thorough mixing to promote the desired reaction pathway. Using a sufficient excess of the dehydrating agent can also help drive the cyclization.
Impure 2-Aminophenol Oxidized 2-aminophenol can lead to the formation of colored impurities and may have reduced reactivity.[3]Purify the 2-aminophenol by recrystallization before use. Store it under an inert atmosphere to prevent oxidation.
Route B: Two-Step Nucleophilic Substitution

Problem: Low Yield in the Nucleophilic Substitution Step

Potential Cause Underlying Science Recommended Solution
Poor Leaving Group The rate of SNAr reactions is dependent on the ability of the leaving group to depart.While chloride is a common leaving group, consider synthesizing a 2-bromobenzoxazole or a 2-benzoxazole sulfone for enhanced reactivity.
Protonation of Nucleophile The reaction generates HCl, which protonates the piperidine, reducing the concentration of the active nucleophile.Add a non-nucleophilic base (e.g., 2 equivalents of triethylamine or DIPEA) to the reaction mixture to neutralize the generated acid.
Steric Hindrance Although piperidine is a secondary amine, steric hindrance is generally not a major issue in this reaction. However, if using a substituted piperidine, this could become a factor.Increase the reaction temperature or consider using a more reactive 2-substituted benzoxazole.
Reversibility While generally not a significant issue, ensuring the removal of the leaving group from the equilibrium can drive the reaction to completion.Not typically a concern for this reaction, but ensuring an excess of the nucleophile can help.

IV. Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(Piperidin-4-yl)benzo[d]oxazole (Route A)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-aminophenol (1.0 equiv.) and piperidine-4-carboxylic acid (1.1 equiv.).

  • Addition of Dehydrating Agent: Carefully add polyphosphoric acid (PPA) (typically 10-20 times the weight of the 2-aminophenol) to the flask.

  • Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction progress by TLC (a suitable eluent system is typically a mixture of ethyl acetate and hexanes, with a small amount of triethylamine).

  • Work-up: Once the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a strong base (e.g., 10M NaOH) to a pH of >10. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[6]

Protocol 2: Synthesis of 2-(Piperidin-1-yl)benzo[d]oxazole via Nucleophilic Substitution (Route B)

This protocol assumes the availability of 2-chlorobenzoxazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzoxazole (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Reagents: Add piperidine (1.2-1.5 equiv.) and a non-nucleophilic base such as triethylamine (2.0 equiv.) to the solution.

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-chlorobenzoxazole is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

V. Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of 2-Piperidinobenzoxazole check_purity Verify Purity of Starting Materials (2-Aminophenol, Piperidine derivative) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_purity->check_conditions route_A Route A: One-Pot Condensation check_conditions->route_A route_B Route B: Nucleophilic Substitution check_conditions->route_B dehydration Ensure Efficient Dehydration (Sufficient PPA, Anhydrous Conditions) route_A->dehydration temp_A Optimize Temperature (Ensure target temp is reached) route_A->temp_A leaving_group Consider a Better Leaving Group (e.g., 2-bromobenzoxazole) route_B->leaving_group base Add a Non-Nucleophilic Base (e.g., Triethylamine) route_B->base purification Review Purification Protocol (Acid-Base Extraction, Chromatography with modifier) dehydration->purification temp_A->purification leaving_group->purification base->purification success Improved Yield purification->success

Caption: Troubleshooting workflow for low yield.

Synthetic Routes Overview

Synthetic_Routes cluster_0 Route A: One-Pot Condensation cluster_1 Route B: Two-Step Synthesis start_A 2-Aminophenol + Piperidine-4-carboxylic acid reaction_A PPA, 180-200°C start_A->reaction_A product 2-Piperidinobenzoxazole reaction_A->product start_B1 2-Mercaptobenzoxazole reaction_B1 Chlorinating Agent start_B1->reaction_B1 intermediate_B 2-Chlorobenzoxazole reaction_B1->intermediate_B reaction_B2 Piperidine, Base intermediate_B->reaction_B2 reaction_B2->product

Caption: Overview of synthetic routes.

VI. References

  • Kumar, A. (2009). Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry, 21(2), 1241-1254.

  • Šlachtová, V., Gucký, T., & Zatloukal, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(17), 17298-17308. [Link]

  • Potewar, T. M., & Siddiqui, S. A. (2007). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Letters in Organic Chemistry, 4(1), 31-34.

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 15(12), 1541. [Link]

  • Soni, S., Sahiba, N., Teli, S., & Singh, P. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]

  • Nguyen, T. T. T., Nguyen, T. T., & Le, T. N. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Li, J., Li, Z., & Wang, Y. (2020). One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. Organic & Biomolecular Chemistry, 18(4), 652-656. [Link]

  • Li, J., Li, Z., & Wang, Y. (2020). One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. ResearchGate. [Link]

  • Veerman, J. J. N., van den Heuvel, A., & Rutjes, F. P. J. T. (2002). Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. European Journal of Organic Chemistry, 2002(19), 3133-3141. [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). A New Consecutive Three-Component Oxazole Synthesis by an Amidation-Coupling-Cycloisomerization (ACCI) Sequence. Synfacts, 2007(02), 0139-0139. [Link]

  • Veerman, J. J. N. (2002). Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. Radboud Repository. [Link]

  • El-Emary, T. I. (2007). Reaction of 2-chloroquinoxaline with piperidine. ResearchGate. [Link]

  • Kamal, A., Reddy, K. S., & Kumar, B. A. (2011). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 123(5), 635-641. [Link]

  • Taylor, R. D., & Paight, E. S. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12345-12355. [Link]

  • Gising, J., & Sandström, A. (2015). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Journal of Medicinal Chemistry, 58(15), 6206-6220. [Link]

  • Li, Y., Li, X., & Wang, J. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(4), 1510. [Link]

  • Ilaš, J., & Kikelj, D. (2017). Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases. Acta Chimica Slovenica, 64(4), 771-781. [Link]

  • Coldham, I., & Jana, M. (2021). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 86(1), 749-762. [Link]

  • Collins, J. C., & Katritzky, A. R. (2012). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. Journal of Heterocyclic Chemistry, 49(4), 863-869. [Link]

  • Al-Ostoot, F. H. (2020). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: An Indian Journal, 16(1), 1-13. [Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of 2-Piperidinobenzoxazole compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe formulation roadblocks with benzoxazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe formulation roadblocks with benzoxazole derivatives.

2-Piperidinobenzoxazole is a classic example of a "brick dust" and "grease" molecule. The rigid, planar benzoxazole core promotes strong intermolecular π-π stacking and high crystal lattice energy, making water solvation thermodynamically unfavorable[1]. Simultaneously, the piperidine moiety adds significant lipophilicity[2].

This guide provides a self-validating, causally-driven framework to systematically troubleshoot and overcome these solubility barriers in your assays.

Logical Workflow for Solubility Enhancement

SolubilityWorkflow N1 2-Piperidinobenzoxazole Precipitation Detected N2 Assess Intrinsic Solubility & pKa (Shake-Flask) N1->N2 N3 Target Piperidine Nitrogen (pKa ~8.5-9.5) N2->N3 N4 Salt Formation (Acidic pH Adjustment) N3->N4 Ionizable condition N5 Co-Solvent System (PEG 400 / Propylene Glycol) N3->N5 Neutral pH required N6 Cyclodextrin Complexation (HP-β-CD) N3->N6 High Lipophilicity N7 Evaluate Kinetic & Thermodynamic Solubility N4->N7 N5->N7 N6->N7 N8 Amorphous Solid Dispersion (Advanced Formulation) N7->N8 Solubility < Target

Systematic workflow for troubleshooting 2-Piperidinobenzoxazole solubility.

Frequently Asked Questions (FAQs)

Q1: My 2-Piperidinobenzoxazole compound precipitates immediately upon dilution in an aqueous assay buffer. Why does this happen, and how do I fix it? Causality & Solution: This is a classic kinetic solubility failure. You likely prepared a high-concentration stock in 100% DMSO. When diluted into an aqueous buffer, the DMSO concentration drops below the critical threshold required to solvate the hydrophobic benzoxazole core, causing rapid nucleation and precipitation[3]. Self-Validating Fix: Do not rely solely on DMSO. Implement a co-solvent system (e.g., adding 10-20% Propylene Glycol or PEG 400 to the assay buffer) before adding the DMSO stock. Co-solvents reduce the overall dielectric constant of the aqueous medium, lowering the energetic barrier for solvation[4].

Q2: Can I leverage the piperidine ring to improve solubility without adding organic solvents? Causality & Solution: Yes. The piperidine moiety contains a basic nitrogen. By lowering the pH of your aqueous medium (typically 2 units below the pKa of the piperidine nitrogen), you protonate the amine, forming a cationic species. This significantly increases ion-dipole interactions with water[1]. Self-Validating Fix: Generate a hydrochloride or mesylate salt of the 2-Piperidinobenzoxazole. If your biological assay cannot tolerate low pH, you must pivot to cyclodextrin complexation[5].

Q3: How do cyclodextrins work for benzoxazoles, and which one should I choose? Causality & Solution: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic 2-Piperidinobenzoxazole molecule, shielding it from water without altering its covalent structure or ionization state[]. For benzoxazoles, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It possesses a cavity size perfectly suited for the benzoxazole bicyclic ring system and avoids the nephrotoxicity associated with underivatized β-CD[7].

Troubleshooting Guide: Specific Scenarios

Observation / IssueMechanistic CauseRecommended Corrective Action
Inconsistent biological assay results Micro-precipitation of the compound leads to variable actual concentrations in the well[1].Centrifuge the assay plate and check for a pellet. Switch to HP-β-CD formulation to ensure molecular dispersion.
Precipitation despite 5% DMSO The crystal lattice energy of the planar benzoxazole core exceeds the solvation capacity of 5% DMSO[8].Introduce a ternary system: Water + 10% PEG 400 + 5% DMSO. PEG disrupts water hydrogen bonding networks[9].
Compound degrading in acidic buffer Benzoxazoles can be susceptible to ring-opening hydrolysis under strongly acidic conditions.Avoid pH < 3. Shift strategy to Amorphous Solid Dispersions (ASD) using hydrophilic polymers (e.g., PVP)[5].

Step-by-Step Experimental Methodologies

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

Purpose: To establish a reliable baseline of the compound's intrinsic solubility, ensuring that any formulation changes are quantitatively validated[1].

  • Preparation: Add an excess amount (e.g., 5 mg) of solid 2-Piperidinobenzoxazole to a glass vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate continuously on a thermoshaker at 25°C (or 37°C for physiological relevance) for 24 to 48 hours. Scientific rationale: This extended time ensures the system reaches thermodynamic equilibrium between the solid and dissolved states.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved drug. Alternatively, filter through a 0.22 µm PTFE syringe filter (discard the first 0.2 mL to account for membrane adsorption).

  • Quantification: Dilute the supernatant appropriately in mobile phase and analyze via HPLC-UV against a standard curve prepared in a suitable organic solvent (e.g., Methanol).

Protocol 2: Preparation of HP-β-Cyclodextrin Inclusion Complex (Kneading Method)

Purpose: To force the hydrophobic benzoxazole core into the cyclodextrin cavity using mechanical shear and minimal solvent, creating a highly soluble complex[5].

  • Wetting: Weigh the calculated molar equivalent of HP-β-CD (typically a 1:1 or 1:2 Drug:CD molar ratio) into a ceramic mortar. Add a small volume of purified water (just enough to form a thick paste).

  • Drug Addition: Gradually add the 2-Piperidinobenzoxazole powder to the cyclodextrin paste.

  • Kneading: Manually knead the mixture with a pestle for 45-60 minutes. Scientific rationale: The mechanical energy combined with the localized high concentration of CD facilitates the displacement of water molecules from the CD cavity by the hydrophobic drug.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C until a constant weight is achieved.

  • Characterization: Pass the dried complex through a 60-mesh sieve. Verify complexation using Differential Scanning Calorimetry (DSC) by observing the disappearance of the drug's characteristic melting endotherm.

Quantitative Data Summary: Solubilization Strategies

Table 1: Comparative efficacy of solubilization strategies for lipophilic benzoxazole derivatives (Representative Data)

Solubilization StrategyExcipient / ConditionFold-Increase in Solubility (vs. Water)Mechanism of Action
Control Purified Water (pH 7.0)1x (Baseline, <10 µg/mL)N/A
Co-Solvency 20% v/v PEG 400~15x - 20xReduces solvent polarity[9]
Co-Solvency 20% v/v Propylene Glycol~10x - 12xReduces solvent polarity[9]
Complexation 10% w/v HP-β-Cyclodextrin~50x - 100xHydrophobic cavity encapsulation[7]
Salt Formation pH 2.0 (HCl)~200x (if pKa ~8.5)Ionization of piperidine nitrogen[5]

References

  • Title: Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives Source: benchchem.com URL: 3

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: nih.gov URL: 4

  • Title: Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor Source: nih.gov URL: 2

  • Title: Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds Source: benchchem.com URL: 1

  • Title: Cyclodextrin Solutions for API Solubility Boost Source: bocsci.com URL:

  • Title: Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds Source: benchchem.com URL: 5

  • Title: Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds Source: acs.org URL: 8

  • Title: Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug Source: asiapharmaceutics.info URL: 9

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: nih.gov URL: 7

Sources

Troubleshooting

Technical Support Center: Enhancing the Chemical Stability of 2-Piperidinobenzoxazole in Acidic Media

Introduction Welcome to the technical support guide for 2-Piperidinobenzoxazole. This document is intended for researchers, medicinal chemists, and formulation scientists who are leveraging the unique pharmacological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-Piperidinobenzoxazole. This document is intended for researchers, medicinal chemists, and formulation scientists who are leveraging the unique pharmacological properties of the 2-piperidinobenzoxazole scaffold but are encountering challenges with its chemical stability, particularly in acidic environments. Benzoxazole-containing compounds are of significant interest in drug discovery, but their inherent susceptibility to acid-catalyzed hydrolysis presents a critical hurdle in development, especially for oral dosage forms.[1]

This guide moves beyond simple protocols to provide a deep, mechanistic understanding of the degradation pathways and offers a suite of robust, field-proven troubleshooting strategies. Our goal is to empower you with the knowledge to diagnose stability issues, design validating experiments, and implement effective solutions, whether through advanced formulation or rational chemical modification.

Section 1: The Core Issue: Understanding the Mechanism of Acid-Catalyzed Degradation

Before implementing solutions, it is crucial to understand the fundamental chemistry driving the instability of the 2-Piperidinobenzoxazole core.

FAQ 1.1: What is the primary degradation pathway for 2-Piperidinobenzoxazole in acidic media?

The principal degradation route is the acid-catalyzed hydrolysis of the benzoxazole ring system.[2] This is not a simple decomposition but a well-defined chemical reaction that proceeds via several steps, ultimately leading to the cleavage of the oxazole ring's C–O bond.

Mechanism Explained:

  • Protonation: In an acidic medium, the nitrogen atom of the oxazole ring (the imine nitrogen) becomes protonated. This initial step increases the electrophilicity of the C2 carbon—the carbon atom to which the piperidine ring is attached.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic C2 carbon. This results in the formation of a tetrahedral intermediate, often referred to as a 2-hydroxy-benzoxazoline intermediate.[3]

  • Ring Cleavage: This tetrahedral intermediate is unstable and collapses. The C–O bond within the oxazole ring cleaves, leading to a ring-opened product. This is the rate-determining step under certain pH conditions.[2]

  • Final Product: The final degradation product is the corresponding amidophenol, specifically N-(2-hydroxyphenyl)piperidine-1-carboxamide.

This pathway highlights that the molecule's instability is an intrinsic property of the benzoxazole heterocycle, a known challenge for related structures.[2][4]

G cluster_0 Acid-Catalyzed Hydrolysis Pathway A 2-Piperidinobenzoxazole (Stable Form) B Protonated Benzoxazole (Activated for Attack) A->B + H⁺ (Protonation) C Tetrahedral Intermediate (Unstable) B->C + H₂O (Nucleophilic Attack) D Ring-Opened Product (N-(2-hydroxyphenyl)piperidine-1-carboxamide) C->D Ring Cleavage (C-O Fission)

Caption: Acid-catalyzed degradation of 2-Piperidinobenzoxazole.

Section 2: Troubleshooting and Mitigation Strategies

Addressing the acid lability of 2-Piperidinobenzoxazole can be approached from two primary angles: protecting the intact molecule through formulation or enhancing its intrinsic stability through chemical modification.

Part A: Formulation-Based Solutions (Protecting the Molecule)

If the goal is to deliver the parent molecule orally, preventing its contact with the highly acidic environment of the stomach is the most direct strategy.

This level of degradation confirms significant acid lability, making a protective formulation essential. The industry-standard solution for acid-labile drugs is enteric coating.[5][6]

The Rationale: Enteric coatings are pH-sensitive polymer barriers that remain intact at the low pH of the stomach but dissolve rapidly at the higher pH of the small intestine (typically pH > 5.5).[7][8] This ensures the drug is protected from gastric acid and is released at its primary site of absorption.[9]

Choosing the Right Polymer: The selection of an enteric polymer is critical and depends on the desired release profile.

Polymer NameCommon AcronymDissolution pHKey Characteristics
Methacrylic Acid Copolymers (e.g., Eudragit® L/S)MA-EIA5.5 - 7.0Versatile, widely used, available in various grades.[10][11]
Cellulose Acetate PhthalateCAP> 6.0Classic enteric polymer, good moisture barrier.[5]
Hydroxypropyl Methylcellulose PhthalateHPMCP5.0 - 5.5Lower pH dissolution, suitable for upper intestine release.[5]
Polyvinyl Acetate PhthalatePVAP> 5.0Good film-forming properties.[7]

Alternative Formulation Strategies:

  • In-situ Buffering: For liquid formulations or when a coating is not feasible, incorporating buffering agents can create a localized micro-pH environment that is less acidic than the bulk medium, thereby slowing degradation.[12][13]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can offer physical protection from the aqueous acidic environment.[14]

G Start Is the API acid-labile? Strategy Select Protection Strategy Start->Strategy Yes EC Enteric Coating (Primary Choice for Solids) Strategy->EC Buffer In-Situ Buffering (For Liquids/Powders) Strategy->Buffer Lipid Lipid Encapsulation (Improves Stability & Solubility) Strategy->Lipid SelectPolymer Select Polymer based on Target Release pH (e.g., pH > 5.5) EC->SelectPolymer

Caption: Decision workflow for selecting a formulation strategy.

Part B: Structural Modification Solutions (Altering the Molecule)

If formulation alone is insufficient or if the goal is to create new chemical entities with improved properties, direct modification of the 2-Piperidinobenzoxazole scaffold is necessary.

Yes, this is a central task in medicinal chemistry. The key is to modify the electronic properties of the benzoxazole ring to make it less susceptible to the acid-catalyzed hydrolysis mechanism.

The Rationale: The rate of hydrolysis is highly dependent on the electron density at the C2 position and the stability of the protonated intermediate. By adding substituents to the benzene portion of the scaffold, you can modulate this electron density through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halides (-Cl, -F) pull electron density away from the ring system. This destabilizes the positive charge that forms on the ring during the protonation step, thereby slowing down the subsequent nucleophilic attack by water. This is expected to increase the compound's stability in acid.[15]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups push electron density into the ring system. This can stabilize the protonated intermediate, making the C2 carbon more susceptible to nucleophilic attack and thus is expected to decrease the compound's stability in acid.[16][17]

Substituent PositionType of GroupExampleExpected Impact on Acid StabilityRationale
5- or 6- positionEWG-Cl, -CF₃Increase Reduces electron density in the ring, disfavoring protonation/intermediate formation.[15]
5- or 6- positionEDG-OCH₃, -CH₃Decrease Increases electron density, stabilizing the protonated intermediate for attack.[16]

Prodrug Strategies: A more advanced approach involves creating a prodrug, a chemically modified version of the active molecule that is more stable and is designed to convert back to the active drug inside the body.[18][19][] While complex, this strategy can overcome profound stability and pharmacokinetic issues.[21][22]

Section 3: Analytical and Experimental Protocols

Robust experimental design is the foundation of trustworthy data. The following protocols provide a self-validating framework for assessing stability.

FAQ 3.1: How do I design and execute a definitive experiment to quantify the acid-lability of my 2-Piperidinobenzoxazole analogs?

A kinetic analysis using High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment. This protocol allows you to determine the degradation rate constant (k) and half-life (t₁/₂) under controlled acidic conditions.

1. Objective: To determine the degradation kinetics of 2-Piperidinobenzoxazole or its analogs at various pH values.

2. Materials:

  • 2-Piperidinobenzoxazole analog (high purity solid)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Phosphate or Citrate buffer components

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Thermostatically controlled water bath or incubator

3. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in ACN or MeOH.

  • Reaction Media Preparation: Prepare acidic buffers. A common starting point is 0.1 M HCl (approx. pH 1.2) to simulate gastric fluid. Also prepare buffers at pH 3.0 and pH 5.0 to understand the pH-dependency of the degradation.

  • Initiation of Kinetic Run:

    • Pre-heat 10 mL of the acidic medium in a sealed vial to the desired temperature (e.g., 37°C).

    • At time t=0, add a small aliquot (e.g., 100 µL) of the stock solution to the pre-heated medium to achieve a final concentration of ~10 µg/mL. Mix thoroughly.

    • Immediately withdraw the first sample (t=0) and quench the reaction.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240 minutes), withdraw an aliquot (e.g., 500 µL) of the reaction mixture.

    • Immediately add it to a vial containing an equal volume of a neutralizing/quenching solution (e.g., 0.1 M NaOH or a basic buffer) to stop the degradation.

  • HPLC Analysis:

    • Analyze all quenched samples by a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.

    • Record the peak area of the parent compound at each time point.

4. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to t=0.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the rate constant (-k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

5. Data Presentation:

Time (min)Peak Area (Parent)% Remainingln(% Remaining)
01,500,000100.04.605
151,350,00090.04.500
301,215,00081.04.394
60984,15065.64.184
120649,53943.33.768

Conclusion

The chemical instability of 2-Piperidinobenzoxazole in acidic media is a significant but surmountable challenge. A thorough understanding of the acid-catalyzed hydrolysis mechanism is the first step toward developing a rational stabilization strategy. For compounds intended for oral delivery, formulation approaches, particularly enteric coating, provide a robust and proven method of protection. For the development of new chemical entities, strategic modification of the benzoxazole core with electron-withdrawing substituents offers a promising avenue to enhance intrinsic molecular stability. By combining these formulation and medicinal chemistry principles with rigorous analytical testing, researchers can successfully advance 2-Piperidinobenzoxazole-based candidates through the development pipeline.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. RSC Publishing.
  • SciTechnol. (2023, March 20). Prodrug Assurance Strategy for Enhancing Drug Efficacy and Safety.
  • Pharmaceutical Online. (2024, November 19). Enteric Coatings For Oral Solid Dosages A Short Guide.
  • MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics.
  • (2026, February 18). What are Enteric Coated Tablets?
  • (2025, September 9). What is Enteric Coating? Benefits, Uses & Coating Equipment.
  • BOC Sciences. (2023, September 26). Prodrug Activation Strategies.
  • Scirp.org. (n.d.). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions.
  • JOCPR. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
  • Wikipedia. (n.d.). Enteric coating.
  • Conexiant DXP. (n.d.). Strategies in prodrug design. American Chemical Society.
  • Eman, P. (2025, January 24). Investigating the Impact of Tablet Coatings on Gastrointestinal Tract Residence Time and Drug Bioavailability.
  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, January 1). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG.
  • ProQuest. (n.d.). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions.
  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[23]).. Retrieved from

  • ResearchGate. (n.d.). (PDF) Formulation of enterosoluble microparticles for an acid labile protein.
  • (2024, January 1). Enhancing Lansoprazole Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Eff.
  • BenchChem. (n.d.). Technical Support Center: 2-Phenyl-3,1-benzoxazepine Degradation Pathway Analysis.
  • ResearchGate. (2021, March 8). Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring | Request PDF.
  • Digital Commons @ Otterbein. (2018, April 5). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph.
  • ACS Publications. (2021, October 18). Elemental Sulfur-Promoted Benzoxazole/Benzothiazole Formation Using a C C Double Bond as a One-Carbon Donator | The Journal of Organic Chemistry.
  • PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 2-Piperidinobenzoxazole

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the purification of 2-Piperidinobenzoxazole (CAS 2851-09-4)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the purification of 2-Piperidinobenzoxazole (CAS 2851-09-4)[1]. Because this molecule features a unique structural dichotomy—a lipophilic tertiary amine (piperidine) fused to a polar, heteroaromatic benzoxazole core[2]—standard single-solvent recrystallization often yields sub-optimal purity or results in product loss.

This guide synthesizes field-proven methodologies to help you troubleshoot phase separations, select the thermodynamic ideal solvent system, and establish a self-validating purification workflow.

Part 1: Solvent Selection & Causality

Q1: What is the optimal solvent system for recrystallizing 2-Piperidinobenzoxazole, and why?

The Causality: The saturated, bulky piperidine ring introduces significant non-polar character, rendering the compound highly soluble in halogenated or non-polar solvents (e.g., chloroform, dichloromethane) even at room temperature[3]. Conversely, the benzoxazole core acts as a hydrogen-bond acceptor[4]. A single-solvent system rarely provides the steep solubility curve required for high-yield crystallization.

The Solution: A mixed-solvent system is required[5]. The most reliable systems for 2-substituted benzoxazoles are Ethanol/Water or Ethyl Acetate/Hexane [5][6].

  • The "Good" Solvent (Ethanol or Ethyl Acetate): Completely dissolves the compound at its boiling point[7]. The hydroxyl group of ethanol interacts favorably with the benzoxazole core at elevated temperatures.

  • The "Anti-Solvent" (Water or Hexane): Added dropwise to the hot solution, it forces the hydrophobic piperidine moiety out of the solution, driving the system to the exact point of saturation[5][7].

Quantitative Data: Solvent Selection Matrix
Solvent SystemComponent RoleBoiling Point (°C)Polarity IndexSuitability for 2-Piperidinobenzoxazole
Ethanol Good Solvent78.45.2Excellent. High solubility at boiling point; easy to remove under vacuum[7].
Water Anti-Solvent100.010.2Excellent. Highly polar; forces the lipophilic piperidine ring out of solution[5].
Ethyl Acetate Good Solvent77.14.4Good. Effective for highly crude mixtures when followed by hexane[8].
Hexane Anti-Solvent68.70.1Good. Non-polar anti-solvent; useful if the compound degrades in protic solvents.
Chloroform Poor Choice61.24.1Avoid. Compound is too soluble at room temperature; poor recovery yield[3].

Part 2: Troubleshooting Guides & FAQs

Q2: My 2-Piperidinobenzoxazole is "oiling out" instead of forming crystals. What causes this and how do I fix it?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the target compound separates from the solvent as an immiscible liquid rather than a solid crystal lattice[5]. This happens when the melting point of your crude mixture is depressed below the temperature at which it saturates the solution, typically due to a high concentration of synthetic impurities[5]. It is also triggered by rapid cooling, which forces the compound to crash out above its melting point[5].

The Self-Validating Fix:

  • Reheat: Gently reheat the milky/oily mixture until it returns to a clear, homogeneous solution.

  • Adjust Saturation: Add 1-2 drops of the hot "good" solvent (e.g., Ethanol) to slightly decrease the saturation temperature[5].

  • Control the Gradient: Remove the flask from the heat source and allow it to cool imperceptibly slowly to room temperature. Do not agitate the flask. Only apply an ice bath once room temperature is reached[7].

Q3: The crude product contains stubborn dark/colored impurities. How do I remove them?

The Causality: Colored impurities are typically highly conjugated, polymeric byproducts from the synthesis phase. Because of their size and structural affinity, they can become trapped within the benzoxazole crystal lattice during nucleation.

The Solution: Utilize a clarifying agent prior to crystallization[8]. Add 1-2% (w/w) activated charcoal to the hot dissolved mixture and boil for 3-5 minutes[8]. The porous carbon structure selectively adsorbs large conjugated impurities. Perform a hot gravity filtration through fluted filter paper to remove the charcoal, leaving a clear mother liquor ready for the anti-solvent[8].

Part 3: Experimental Workflow & Visualization

Step-by-Step Methodology: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol is designed as a self-validating system; visual cues at each step confirm thermodynamic states.

  • Initial Dissolution: Place the crude 2-Piperidinobenzoxazole in an Erlenmeyer flask. Add a minimal volume of hot 96% ethanol (approx. 2-3 mL per gram) while stirring on a hot plate[7]. Continue adding hot ethanol dropwise until the solid is completely dissolved at the boiling point.

  • Hot Filtration (If necessary): If insoluble particulates or dark impurities remain, add activated charcoal, boil briefly, and perform a hot gravity filtration[5][8]. Ensure the receiving flask is pre-heated to prevent premature crystallization.

  • Controlled Saturation: While maintaining the clear solution at a gentle boil, add hot water (anti-solvent) dropwise. Validation Check: Stop adding water the exact moment the solution becomes persistently cloudy (this indicates the saturation threshold has been breached)[7].

  • Clearing the Solution: Add 1-2 drops of hot ethanol just until the cloudiness dissipates[5]. The solution is now perfectly saturated at its boiling point.

  • Crystallization: Remove the flask from the heat. Allow it to cool entirely undisturbed to room temperature. Once ambient temperature is reached, transfer the flask to an ice bath (0-5°C) for 20 minutes to maximize lattice formation[7].

  • Harvesting: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol/water mixture to flush away the mother liquor without dissolving the product[5]. Dry under vacuum.

Process Visualization

Workflow N1 Crude 2-Piperidinobenzoxazole N2 Dissolve in minimal hot Ethanol (Good Solvent) N1->N2 N3 Hot Gravity Filtration (Remove insoluble impurities) N2->N3 N4 Add hot Water dropwise (Anti-solvent) until cloudy N3->N4 N5 Cool slowly to room temp, then transfer to ice bath N4->N5 N6 Did the product 'oil out'? N5->N6 N7 Reheat to dissolve, add 1-2 drops Ethanol, cool at a slower rate N6->N7 Yes N8 Vacuum Filtration & Wash with ice-cold solvent N6->N8 No N7->N5 N9 Pure Crystalline Product N8->N9

Caption: Logical workflow for troubleshooting 2-Piperidinobenzoxazole recrystallization.

References

  • Technical Support Center: High-Purity Benzoxazole Compounds via Recrystallization - Benchchem. 7

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents. 8

  • 2851-09-4 | CAS号生产厂家 | CAS No供应商推荐 - LookChem. 1

  • Technical Support Center: Purification of 2-Aminobenzoxazole - Benchchem. 5

  • US8178666B2 - 2-aminobenzoxazole process - Google Patents. 3

  • One-Pot Synthesis of 2-Substituted Benzoxazoles: Application Notes and Protocols - Benchchem. 6

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. 4

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC. 2

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Piperidinobenzoxazole and 2-Aminobenzoxazole: Scaffolds in Modern Drug Discovery

A Senior Application Scientist's Guide to Comparative Biological Activity The benzoxazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and versatile substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Comparative Biological Activity

The benzoxazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and versatile substitution points have made it a cornerstone in the development of numerous therapeutic agents.[1][2][3] Among its myriad derivatives, those substituted at the 2-position with an amino group have garnered significant attention. This guide provides an in-depth, objective comparison between the foundational 2-aminobenzoxazole scaffold and one of its prominent derivatives, 2-piperidinobenzoxazole. We will dissect their comparative biological activities, explore the causality behind their synthetic strategies, and provide the experimental frameworks necessary for their evaluation.

I. Synthetic Strategies: From Core Scaffold to Functional Derivative

The choice of synthetic route is critical, dictating yield, purity, and scalability. The synthesis of 2-aminobenzoxazoles often begins with the cyclization of 2-aminophenols. A common and efficient method involves the reaction of a 2-aminophenol with a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), facilitated by a Lewis acid.[1][4][5][6] Another established route is the cyclodesulfurization of N-substituted-2-hydroxyphenylthioureas, which are themselves formed from the condensation of 2-aminophenol and an isothiocyanate.[7]

The synthesis of 2-piperidinobenzoxazole, as a specific N-substituted analogue, typically follows one of two main pathways. The classical approach involves the nucleophilic displacement of a leaving group (e.g., chloro, methoxy, or thiol) from the 2-position of the benzoxazole ring with piperidine.[8] More modern, "greener" methods have been developed, such as the direct oxidative C-H amination of the parent benzoxazole with piperidine, often catalyzed by an ionic liquid, which proceeds smoothly at room temperature.[9]

The strategic decision to progress from a primary amine (2-aminobenzoxazole) to a secondary cyclic amine derivative (2-piperidinobenzoxazole) is driven by the desire to enhance potency, modulate physicochemical properties (like lipophilicity and metabolic stability), and explore specific binding interactions within a target protein.

G cluster_0 Synthesis of 2-Aminobenzoxazole cluster_1 Synthesis of 2-Piperidinobenzoxazole a 2-Aminophenol d N-Substituted-2-hydroxy- phenylthiourea a->d Condensation e 2-Aminobenzoxazole a->e b Cyanating Agent (e.g., NCTS) b->e Cyclization (Lewis Acid) c Isothiocyanate c->d d->e Cyclodesulfurization (e.g., Triflic Acid) f Benzoxazole i 2-Piperidinobenzoxazole f->i Direct Oxidative Amination g 2-Chlorobenzoxazole g->i Nucleophilic Substitution h Piperidine h->i

Figure 1: Comparative synthetic pathways for benzoxazole derivatives.

II. Comparative Biological Activity: A Tale of Two Scaffolds

While sharing a common core, the substitution of a primary amino group with a piperidinyl moiety dramatically alters the biological profile of the molecule. The piperidine ring introduces a defined conformational rigidity and changes the hydrogen bonding capacity, often leading to distinct target engagement and pharmacological outcomes.

Anticancer Activity

The benzoxazole scaffold is a prolific source of anticancer agents.[10] Both 2-aminobenzoxazole and its piperidinyl derivatives have been extensively explored as potent antiproliferative compounds, often through the inhibition of key protein kinases involved in tumor growth and angiogenesis.

  • 2-Aminobenzoxazole Derivatives: This scaffold serves as a versatile template for potent kinase inhibitors. By appending other pharmacophores, researchers have developed highly selective agents. For instance, coumarin-appended 2-aminobenzoxazoles have been identified as potent and selective inhibitors of tumor-associated carbonic anhydrases IX and XII, with some derivatives showing low micromolar GI50 values against a panel of cancer cell lines.[11][12][13] Furthermore, derivatives of 2-aminobenzothiazole, a closely related scaffold, have shown significantly improved inhibitory activity against Aurora B kinase compared to their 2-aminobenzoxazole counterparts, highlighting the subtle but critical role of the heteroatom in the ring.[14]

  • 2-Piperidinobenzoxazole Derivatives: The incorporation of a piperidine ring has led to the discovery of potent dual inhibitors of crucial receptor tyrosine kinases. A recent study detailed novel piperidinyl-based benzoxazole derivatives as dual inhibitors of VEGFR-2 and c-Met, two kinases central to tumor angiogenesis and metastasis.[15][16] The most active compounds in this series exhibited IC50 values in the nanomolar range, demonstrating that the piperidinyl moiety can be a key element for high-affinity binding to the ATP-binding pocket of these enzymes.[15] Structure-activity relationship (SAR) studies revealed that substitutions on the piperidine ring itself or on other parts of the benzoxazole core could fine-tune potency and selectivity.[17]

Table 1: Comparative Anticancer Activity of Benzoxazole Derivatives

Compound Class Target(s) Representative Compound/Derivative Cell Line(s) Activity (IC50/GI50) Reference
2-Aminobenzoxazole Carbonic Anhydrase IX/XII Coumarin-benzoxazole hybrid (8e) HeLa, A549, etc. 2.6 - 5.1 µM [11]
2-Aminobenzoxazole Apoptosis Induction 2-(p-tert-butylphenyl)benzoxazole (1a) A549 (Lung) 17.41 µM [18]
2-Piperidinobenzoxazole VEGFR-2 / c-Met Piperidinyl-benzoxazole (11b) Enzyme Assay 0.057 µM / 0.181 µM [15]

| 2-Piperidinobenzoxazole | Antiproliferative | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (5a)| HeLa, MCF-7, etc. | Potent Activity |[17] |

Antimicrobial and Antifungal Activity

Infectious diseases remain a major global health challenge, and the benzoxazole scaffold has proven to be a valuable source of new antimicrobial agents.

  • 2-Aminobenzoxazole Derivatives: This class has shown particularly remarkable promise as agricultural antifungal agents. In a comprehensive study, three series of simple 2-aminobenzoxazole derivatives were evaluated against eight phytopathogenic fungi. Several compounds, notably 3a, 3b, 3c, 3e, 3m, and 3v, displayed potent, broad-spectrum antifungal activity with EC50 values ranging from 1.48–16.6 µg/mL, significantly outperforming the commercial fungicide hymexazol.[19] This highlights their potential in crop protection.

  • 2-Piperidinobenzoxazole and Related Structures: The introduction of a piperidine or piperazine moiety is a well-established strategy in the design of antimicrobial agents.[20][21][22] While direct comparative data for 2-piperidinobenzoxazole is sparse in the search results, related 2-piperidinyl-benzimidazoles have demonstrated broad-spectrum antibacterial activity with low micromolar minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.[23] The piperidine moiety often improves cell wall penetration and interaction with bacterial targets.

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's disease (AD) represent a significant area of unmet medical need. Benzoxazole derivatives are being actively investigated as potential therapeutics.

  • 2-Aminobenzoxazole and Other 2-Substituted Derivatives: The core benzoxazole structure is key to developing neuroprotective agents. Studies have shown that certain benzo[d]oxazole derivatives can protect PC12 cells from β-amyloid (Aβ)-induced neurotoxicity.[24][25] The mechanism often involves the modulation of critical signaling pathways, such as the Akt/GSK-3β/NF-κB pathway, which plays a role in cell survival, apoptosis, and inflammation.[24][25] Hybrid molecules incorporating the benzoxazole scaffold with other pharmacophores like oxadiazole or oxazole have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in AD pathology.[2][26]

  • Role of the Piperidine Moiety: While the provided literature does not focus specifically on 2-piperidinobenzoxazole for neuroprotection, the design of multipotent 2-piperidone derivatives for inhibiting Aβ aggregation and inflammation underscores the value of the piperidine ring in targeting CNS disorders.[27] The piperidine scaffold can impart favorable properties for blood-brain barrier penetration and interaction with neurological targets.

III. Experimental Design & Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are paramount.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Methodology:

  • Cell Culture: Culture cancer cells (e.g., A549, HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize and seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-aminobenzoxazole and 2-piperidinobenzoxazole derivatives) in culture media. Replace the old media with media containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Figure 2: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: General Synthesis of a 2-Aminobenzoxazole Derivative

This protocol is based on the one-pot cyclodesulfurization method.[7]

  • Thiourea Formation: Dissolve 1.0 equivalent of a chosen isothiocyanate (e.g., 4-chlorophenyl isothiocyanate) in tetrahydrofuran (THF). Add 1.0 equivalent of 2-aminophenol and stir the mixture at room temperature for 30 minutes to form the intermediate thiourea.

  • Cyclization: Add 1.2 equivalents of triflic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with aqueous NaHCO3 solution, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IV. Key Signaling Pathways and Mechanisms

The neuroprotective effects of benzoxazole derivatives against Aβ-induced toxicity are often mediated by the PI3K/Akt pathway, a central node in cell survival signaling.

G Abeta β-Amyloid (Aβ) Insult GSK3b GSK-3β Abeta->GSK3b Activates NFkB NF-κB Abeta->NFkB Activates Benzoxazole Benzoxazole Derivative Akt Akt Benzoxazole->Akt Promotes Phosphorylation Akt->GSK3b Inhibits (via Phosphorylation) Akt->NFkB Inhibits Tau Tau Hyper- phosphorylation GSK3b->Tau Promotes BACE1 BACE1 NFkB->BACE1 Increases Expression Apoptosis Apoptosis NFkB->Apoptosis Promotes

Figure 3: Neuroprotective signaling pathway modulated by benzoxazole derivatives.

As shown in Figure 3, Aβ insults can lead to the aberrant activation of GSK-3β and NF-κB, promoting tau hyperphosphorylation, increased expression of the Aβ-producing enzyme BACE1, and ultimately, apoptosis. Certain benzoxazole derivatives have been shown to counteract this by promoting the phosphorylation and activation of Akt, a pro-survival kinase.[24][25] Activated Akt then phosphorylates and inhibits GSK-3β and suppresses the pro-inflammatory transcription factor NF-κB, thereby mitigating the downstream neurotoxic effects.[24][25]

V. Conclusion and Future Outlook

This guide demonstrates that while both 2-aminobenzoxazole and 2-piperidinobenzoxazole are built upon the same privileged benzoxazole core, their biological profiles are distinct and complementary.

  • 2-Aminobenzoxazole stands as a foundational and highly versatile scaffold. Its primary amine handle is a perfect attachment point for a wide array of other pharmacophores, enabling the creation of hybrid molecules with tailored activities, from potent antifungal agents to selective carbonic anhydrase inhibitors for cancer therapy.

  • 2-Piperidinobenzoxazole represents a more specialized derivative where the incorporation of the piperidine ring imparts specific physicochemical properties that often translate to high-potency interactions with specific targets, particularly protein kinases like VEGFR-2 and c-Met. This makes it an attractive scaffold for developing targeted anticancer therapeutics.

The choice between these scaffolds is therefore not a matter of superiority, but of strategic design. Future research should focus on direct, head-to-head comparisons of these two classes within the same biological assays to more precisely quantify the contribution of the piperidinyl moiety. Furthermore, exploring substitutions on the piperidine ring of 2-piperidinobenzoxazole could unlock new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, continuing the legacy of the benzoxazole scaffold in the ongoing quest for novel therapeutics.

References

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]

  • Zhang, L., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. MDPI. Available at: [Link]

  • Foley, C. R., et al. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry. Available at: [Link]

  • Xie, J., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. MDPI. Available at: [Link]

  • Akber, H., et al. (2011). Highly Efficient One-Pot Synthesis of 2-Aminobenzoxazoles Using Triflic Acid as a Cyclodesulfurizing Reagent. Taylor & Francis Online. Available at: [Link]

  • Unknown Author. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Zhang, L., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. PubMed. Available at: [Link]

  • Rifati-Nimanbegu, F., et al. (2022). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. PMC. Available at: [Link]

  • Sneed, B., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). PMC. Available at: [Link]

  • Wang, B., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC. Available at: [Link]

  • Al-Harthy, T., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]

  • Rifati-Nimanbegu, F., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Taylor & Francis Online. Available at: [Link]

  • Wang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Available at: [Link]

  • Sneed, B., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). ACS Publications. Available at: [Link]

  • Ullah, Z., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. PMC. Available at: [Link]

  • Sharma, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Hussain, M., et al. (2024). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. Available at: [Link]

  • Çoban, T., et al. (2024). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research. Available at: [Link]

  • Rifati-Nimanbegu, F., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Taylor & Francis Online. Available at: [Link]

  • Gold, B., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. Available at: [Link]

  • Rifati-Nimanbegu, F., et al. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour- associated carbonic anhydrases. Flore. Available at: [Link]

  • Gold, B., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

  • Aboul-Wafa, O. M., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • Al-Attas, R., et al. (2023). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PMC. Available at: [Link]

  • Kim, Y., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. PubMed. Available at: [Link]

  • Aboul-Wafa, O. M., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. Available at: [Link]

  • Dömling, A., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. PubMed. Available at: [Link]

  • Perumal, S., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Rychlewska, U., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Available at: [Link]

  • Unknown Author. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

  • Unknown Author. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. Available at: [Link]

  • Singh, S., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Wang, L., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed. Available at: [Link]

  • Kus, C., et al. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. PubMed. Available at: [Link]

  • Kumar, V., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Unknown Author. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]-Extracted from Pomegranate Peels. ResearchGate. Available at: [Link]

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Comparative

Comparative antimicrobial efficacy of 2-Piperidinobenzoxazole analogs

Comparative Antimicrobial Efficacy of 2-Piperidinobenzoxazole Analogs: A Technical Evaluation Guide The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel pharmacophores that...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antimicrobial Efficacy of 2-Piperidinobenzoxazole Analogs: A Technical Evaluation Guide

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel pharmacophores that can bypass traditional bacterial efflux pumps and enzymatic degradation. As a Senior Application Scientist, I have compiled this technical guide to objectively evaluate the performance of 2-piperidinobenzoxazole analogs against standard clinical alternatives. This guide synthesizes structural rationale, comparative efficacy data, and self-validating experimental protocols to support your drug development pipelines.

Mechanistic Rationale: Why the 2-Piperidinobenzoxazole Scaffold?

Benzoxazole derivatives have emerged as highly potent scaffolds due to their structural mimicry of endogenous purine bases (adenine and guanine). This mimicry allows the core molecule to readily interact with and disrupt bacterial biopolymers 1[1].

The strategic substitution of a piperidine ring at the 2-position of the benzoxazole core fundamentally alters the molecule's pharmacokinetic profile. The piperidine moiety significantly enhances lipophilicity, facilitating superior penetration across the complex outer lipid bilayers of Gram-negative bacteria. Furthermore, the basic nitrogen within the piperidine ring acts as a critical hydrogen-bond acceptor/donor, improving binding affinity to target bacterial enzymes such as DNA gyrase and Topoisomerase IV.

MOA A 2-Piperidinobenzoxazole (Purine Mimic) B Cell Membrane Penetration A->B C Competitive Binding (DNA Gyrase / Topo IV) B->C D Inhibition of DNA Supercoiling C->D E Bactericidal Effect (Cell Death) D->E

Fig 1. Mechanistic pathway of 2-Piperidinobenzoxazole analogs via purine mimicry.

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate the performance of these analogs, we compare their Minimum Inhibitory Concentration (MIC) values against standard clinical antibiotics (Ciprofloxacin and Ceftazidime). Recent structural optimizations—particularly the integration of hydrophobic substituents like the 4-(piperidinethoxy)phenyl unit—have yielded analogs with profound broad-spectrum efficacy that outcompete standard fluoroquinolones2[2].

Table 1: Comparative MIC Values (μg/mL) of Benzoxazole Analogs vs. Standard Antibiotics

CompoundPseudomonas aeruginosa (Gram -)Enterococcus faecalis (Gram +)Staphylococcus aureus (Gram +)
Analog 47 (4-(piperidinethoxy)phenyl-benzoxazole) 0.250.51.0
Analog 29 (N,N-diethylethoxy-benzoxazole) >16.08.016.0
6-Fluoro-3-(piperidin-4-yl)-benzoxazole >32.0>32.050.0
Ciprofloxacin (Standard Control) 0.51.00.5
Ceftazidime (Standard Control) 2.0>16.04.0

Data synthesis demonstrates that Analog 47 exhibits a 2-fold higher potency against P. aeruginosa and E. faecalis compared to Ciprofloxacin, highlighting the impact of the piperidinethoxy substitution[2].

Experimental Protocols: Self-Validating Assays

Ensuring the reproducibility of antimicrobial screening is paramount. The following protocols are designed with built-in causality and self-validation mechanisms to eliminate false positives caused by compound precipitation or assay artifacts.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Objective: To determine the lowest concentration of the analog that completely inhibits visible bacterial growth. Causality & Validation: We utilize Resazurin (Alamar Blue) as a metabolic indicator. Traditional optical density (OD600) readings are often confounded by the precipitation of highly lipophilic benzoxazole analogs in aqueous media. Resazurin undergoes a colorimetric shift (blue to pink) only in the presence of metabolically active cells, providing a self-validating, artifact-free readout.

  • Compound Preparation: Dissolve the 2-piperidinobenzoxazole analog in 100% DMSO to create a 10 mg/mL stock. Reasoning: DMSO ensures complete solubilization of the lipophilic piperidine moiety. The final DMSO concentration in the assay must be kept ≤1% to prevent solvent-induced cytotoxicity.

  • Serial Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate to achieve a concentration gradient (e.g., 64 μg/mL down to 0.06 μg/mL).

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB. Inoculate each well to achieve a final concentration of 5×105 CFU/mL. Reasoning: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial loads falsely elevate MIC values.

  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

  • Colorimetric Validation: Add 10 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is recorded as the lowest concentration well that remains blue.

Workflow S1 Compound Preparation (DMSO Stock) S2 Serial Dilution (96-well plate) S1->S2 S3 Bacterial Inoculation (5x10^5 CFU/mL) S2->S3 S4 Incubation (37°C, 18-24h) S3->S4 S5 Colorimetric Readout (Resazurin Addition) S4->S5

Fig 2. Standardized high-throughput broth microdilution workflow for MIC determination.

Protocol B: Time-Kill Kinetics Assay

Objective: To differentiate whether the analog is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) over a 24-hour period. Causality & Validation: Taking samples at specific logarithmic time intervals allows us to plot the exact pharmacodynamic kill curve. A compound is strictly defined as bactericidal only if it achieves a ≥3log10​ reduction in CFU/mL compared to the initial inoculum. Including a growth control (no drug) and a standard drug control validates the assay's dynamic range.

  • Media Preparation: Prepare 10 mL aliquots of MHB containing the analog at 1×, 2×, and 4× its established MIC.

  • Inoculation: Introduce the test pathogen to a starting density of 1×106 CFU/mL.

  • Logarithmic Sampling: At intervals of 0, 2, 4, 8, 12, and 24 hours, extract 100 μL aliquots. Reasoning: Early time points (2-4h) capture the onset of action and membrane disruption, while the 24h point confirms sustained eradication versus regrowth (which would indicate rapid resistance development).

  • Plating & Enumeration: Serially dilute the aliquots in sterile saline and plate on Tryptic Soy Agar (TSA). Incubate for 24 hours and count colonies to calculate the surviving CFU/mL.

References

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Benzoxazoles as promising antimicrobial agents: A systematic review Source: ResearchGate URL
  • Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)

Sources

Validation

A Senior Application Scientist's Guide to Bridging the In Vitro-In Vivo Efficacy Gap for 2-Piperidinobenzoxazole Therapeutics

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the transition from a promising in vitro result to a validated in vivo effect is one of the most critical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the transition from a promising in vitro result to a validated in vivo effect is one of the most critical and often challenging hurdles in the drug development pipeline. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a novel 2-piperidinobenzoxazole derivative, Compound 11b, a potent dual inhibitor of VEGFR-2 and c-Met kinases. We will dissect the experimental data, explain the causality behind the chosen methodologies, and provide actionable protocols to empower your own research endeavors.

The In Vitro-In Vivo Chasm: Why a Hit in the Dish Doesn't Guarantee a Cure in the Clinic

A low micromolar IC50 value against a cancer cell line is an exciting first step, but it represents activity in a highly controlled, artificial environment. This initial potency often fails to translate to a living system for a multitude of reasons collectively known as ADME/T—Absorption, Distribution, Metabolism, Excretion, and Toxicity. A compound may be a potent enzyme inhibitor but could be rapidly metabolized by the liver, fail to be absorbed from the gut, be unable to penetrate a solid tumor, or exhibit off-target toxicities that are not apparent in simple cell culture. Therefore, a direct comparison between in vitro and in vivo data, using robust and well-validated experimental systems, is paramount for making informed decisions about which candidate molecules to advance.

Comparative Efficacy Analysis: A Case Study of Compound 11b

Recent research has identified a series of piperidinyl-based benzoxazole derivatives as promising anticancer agents that dually target VEGFR-2 and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis, growth, and metastasis.[1][2] Among these, Compound 11b (a p-fluorophenyl derivative) has emerged as a lead candidate, demonstrating a compelling profile that warrants a closer look at its performance in both laboratory and preclinical models.[1][2]

In Vitro Profile: Potency at the Cellular Level

The initial evaluation of a compound's efficacy begins with in vitro assays that measure its ability to inhibit cancer cell proliferation or kill cancer cells directly.[3][4] The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound 11b was tested against a panel of human cancer cell lines using the MTT assay, a colorimetric method that assesses cell metabolic activity as a proxy for cell viability.[1][2][5] The results, summarized below, show potent cytotoxic activity, particularly against the MCF-7 breast cancer cell line, with efficacy comparable to the established multi-kinase inhibitor, sorafenib.[1][2]

Compound MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)
11b 4.306.687.06
Sorafenib4.956.326.57
Data synthesized from a study on piperidinyl-based benzoxazole derivatives.[1][2]

Mechanistic studies further revealed that Compound 11b induces G2/M cell-cycle arrest and promotes apoptosis, or programmed cell death, in MCF-7 cells.[1][2] This is evidenced by the upregulation of pro-apoptotic markers like p53 and BAX and the downregulation of the anti-apoptotic protein Bcl-2.[1]

The Crucial Next Step: In Vivo Validation

While the in vitro data for Compound 11b is promising, its true therapeutic potential can only be assessed in a living organism. The most common preclinical model for this purpose is the cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice.[6][7] This allows researchers to observe tumor growth and evaluate a drug's effectiveness in a complex biological system.[7]

Although specific in vivo data for Compound 11b has not yet been published in the reviewed literature, this guide will outline the standard, authoritative protocol for how such an experiment would be designed and executed to bridge the data gap from the in vitro findings. A hypothetical successful outcome would involve a significant reduction in tumor volume and/or growth rate in mice treated with Compound 11b compared to a vehicle-treated control group, without causing significant toxicity (e.g., major body weight loss).

Visualizing the Science: Pathways and Protocols

To fully grasp the mechanism and methodologies, we use diagrams to illustrate the key concepts.

Mechanism of Action: Targeting Key Cancer Pathways

Compound 11b functions by inhibiting VEGFR-2 and c-Met. These are critical nodes in signaling pathways that drive tumor growth and the formation of new blood vessels (angiogenesis) that supply the tumor with nutrients.[1]

G cluster_membrane Cell Membrane cluster_drug cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGFR2 VEGFR-2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet c-Met cMet->PI3K_Akt cMet->RAS_MAPK Metastasis Metastasis cMet->Metastasis Compound_11b Compound 11b Compound_11b->VEGFR2 Inhibits Compound_11b->cMet Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation MTT_Workflow cluster_prep cluster_treat cluster_assay A 1. Culture & Harvest Cancer Cells B 2. Count Cells & Adjust Density A->B C 3. Seed Cells into 96-Well Plate B->C D 4. Incubate Overnight (37°C, 5% CO2) C->D E 5. Prepare Serial Dilutions of Compound 11b F 6. Replace Media with Drug-Containing Media E->F G 7. Incubate for 48-72h F->G H 8. Add MTT Reagent to Each Well I 9. Incubate for 2-4h (Formazan Crystals Form) H->I J 10. Solubilize Crystals with DMSO/Solvent I->J K 11. Read Absorbance (570 nm) J->K L 12. Calculate IC50 K->L

Caption: Workflow for determining compound cytotoxicity using the MTT colorimetric assay.

Step-by-Step Methodology:

  • Cell Seeding: Culture cells (e.g., MCF-7) to ~80% confluency. [8]Trypsinize, neutralize, and centrifuge the cells. Resuspend the pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and trypan blue). Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL and seed into a 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Compound 11b in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Cell Treatment: Carefully remove the old media from the 96-well plate and replace it with 100 µL of media containing the different concentrations of Compound 11b. Include "vehicle control" wells (containing only the solvent at the highest concentration used) and "no treatment" control wells. Incubate for the desired period (typically 48 or 72 hours).

  • MTT Addition: Prepare the MTT solution (typically 5 mg/mL in PBS). Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals. [5]5. Solubilization and Reading: Carefully remove the media/MTT mixture. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Analysis: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. [5]Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Murine Xenograft Model

This protocol describes a standard subcutaneous xenograft model to evaluate the anti-tumor efficacy of a therapeutic agent. [9][10] Step-by-Step Methodology:

  • Animal Acclimation: Procure immunodeficient mice (e.g., 6-8 week old female athymic nude mice) and allow them to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest the cells as described in the in vitro protocol. Wash the cell pellet with sterile, serum-free media or PBS. Resuspend the cells to a final concentration of 5-10 x 10^6 cells per 100 µL. To improve tumor take and growth, the cell suspension can be mixed with an equal volume of a basement membrane matrix like Matrigel™ or Cultrex BME. [8][9]Keep the cell suspension on ice until injection.

  • Tumor Implantation: Anesthetize a mouse. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of the mouse. [9]Monitor the mice regularly for tumor formation.

  • Treatment Initiation: Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight.

  • Drug Administration: Prepare Compound 11b in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound to the treatment group according to the predetermined dose and schedule (e.g., 50 mg/kg, daily). The control group receives only the vehicle.

  • Monitoring and Endpoint: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

  • Data Analysis: At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate the percent tumor growth inhibition (%TGI) and compare the mean tumor volumes between the treated and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Conclusion: Synthesizing the Data for Forward Momentum

The journey of a 2-piperidinobenzoxazole therapeutic from concept to clinic is a rigorous one, demanding a seamless integration of in vitro and in vivo evaluation. The case of Compound 11b demonstrates potent and selective in vitro activity against breast cancer cells by dually inhibiting VEGFR-2 and c-Met. [1][2]The logical and critical next step is to validate this efficacy in a well-designed in vivo xenograft model, following the robust protocols outlined in this guide. Only by successfully bridging this in vitro-in vivo gap can we confidently identify promising new therapeutic candidates for the fight against cancer.

References

  • Anticancer Research. Cell Viability Assays. Methods and Protocols. Available from: [Link]

  • MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Available from: [Link]

  • PMC. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Available from: [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available from: [Link]

  • Journal of Clinical Practice and Research. Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Available from: [Link]

  • Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. Available from: [Link]

  • Spandidos Publications. New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Available from: [Link]

  • Unknown. Tumor Xenografting in Mouse Models: A Necessity for Cancer Drug Development. Available from: [Link]

  • PMC. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. Available from: [Link]

  • Unknown. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. Available from: [Link]

  • PMC. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Available from: [Link]

  • ResearchGate. Anticancer Activity and Molecular Docking Analysis of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell Lung Cancer | Request PDF. Available from: [Link]

  • PMC. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Piperidinobenzoxazole proper disposal procedures

2-Piperidinobenzoxazole: Comprehensive Operational Safety and Disposal Guide As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a logical system driven by a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Piperidinobenzoxazole: Comprehensive Operational Safety and Disposal Guide

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a logical system driven by a molecule’s physicochemical properties. 2-Piperidinobenzoxazole (CAS 2851-09-4) is a heterocyclic organic compound frequently utilized as a building block in drug development and materials science. Because it contains both a lipophilic piperidine ring and a rigid benzoxazole core, its handling and disposal require specific logistical planning to ensure laboratory safety and environmental compliance.

This guide provides the foundational causality behind the safety protocols, ensuring your team understands why these procedures are critical, alongside self-validating workflows for immediate implementation.

Physicochemical Hazard Profiling

To handle a chemical safely, we must first understand its physical state and behavior. The properties of 2-Piperidinobenzoxazole dictate our choice of Personal Protective Equipment (PPE), ventilation, and waste segregation.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
Molecular Formula C12H14N2OContains nitrogen; combustion yields nitrogen oxides (NOx), requiring specialized incinerator scrubbers.
Molecular Weight 202.25 g/mol Moderate mass; easily aerosolized if mechanically agitated or milled.
Melting Point 70-71 °CSolid at room temperature; presents a fine dust and particulate inhalation hazard.
LogP (Predicted) 3.10Highly lipophilic; readily permeates standard latex gloves and biological membranes.
Boiling Point 323.9 °CLow volatility; the primary airborne risk is particulate dust, not chemical vapor.

Causality Check: The predicted LogP of 3.10 indicates significant lipophilicity (1)[1]. This means the molecule can easily partition into the lipid bilayer of human skin. Therefore, standard latex gloves are insufficient. Double-layered nitrile gloves are mandatory to prevent dermal penetration, especially when the compound is dissolved in permeation-enhancing organic solvents like DMSO or dichloromethane.

Operational Handling Workflow

Because of its melting point (70-71 °C), 2-Piperidinobenzoxazole exists as a crystalline solid at standard laboratory temperatures (1)[1]. The primary exposure risk during weighing is aerosolized dust.

Step-by-Step Handling Protocol:

  • Ventilation: Conduct all weighing and transfer operations inside a certified chemical fume hood or Class II biological safety cabinet to capture errant particulates (2)[2].

  • PPE Verification: Don a fully buttoned lab coat, safety goggles (not safety glasses, to protect against dust), and double-layered nitrile gloves.

  • Static Mitigation: Use an anti-static weigh boat or a static ionizer. The compound's dry crystalline nature means static charge can cause sudden aerosolization during transfer.

  • Solubilization: Dissolve the powder in your target organic solvent (e.g., ethanol, DMSO) inside the fume hood before moving the solution to the open bench for downstream assays.

Waste Segregation & Disposal Routing

2-Piperidinobenzoxazole is an unlisted, non-halogenated organic compound. However, due to its biological activity, it must be treated as hazardous waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines (3)[3].

G Start 2-Piperidinobenzoxazole Usage SolidWaste Solid Waste (Powder/Contaminated PPE) Start->SolidWaste Dry LiquidWaste Liquid Waste (Solvent Mixtures) Start->LiquidWaste Dissolved Incineration High-Temp Incineration (NOx Scrubbing) SolidWaste->Incineration NonHalogenated Non-Halogenated Organic Waste LiquidWaste->NonHalogenated NonHalogenated->Incineration

Fig 1: 2-Piperidinobenzoxazole waste segregation and disposal workflow.

Step-by-Step Disposal Protocol:

  • Liquid Waste Segregation: Pour all solvent mixtures containing the compound into a designated "Non-Halogenated Organic Waste" carboy. Crucial: Ensure the waste stream is free of strong oxidizing agents, as benzoxazole derivatives can react exothermically (2)[2].

  • Solid Waste Collection: Place all contaminated consumables (pipette tips, weigh boats, empty vials) into a rigid, puncture-resistant container lined with a hazardous waste bag.

  • Labeling: Affix a hazardous waste label detailing the exact composition (e.g., "2-Piperidinobenzoxazole <1%, Methanol >99%"). Accurate characterization is legally required for downstream processing (3)[3].

  • Facility Processing: Transfer to your facility's waste management team. The standard disposal method is high-temperature incineration. Because of the nitrogen atoms in the molecule, the incinerator must be equipped with NOx scrubbing technology to comply with environmental emission standards.

Spill Response & Self-Validating Decontamination

A protocol is only as good as its validation step. If 2-Piperidinobenzoxazole powder spills on the benchtop, water alone will not clean it due to its lipophilicity.

Step-by-Step Decontamination Protocol:

  • Containment: Do not sweep the dry powder. Sweeping generates airborne particulates.

  • Wetting: Gently cover the spill with absorbent paper towels lightly dampened with 70% ethanol or isopropanol to suppress dust and begin solubilizing the compound.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and transfer it to a solid hazardous waste container.

  • Solvent Wipe: Wipe the affected area thoroughly with a paper towel soaked in ethanol to dissolve and lift the remaining lipophilic residue.

  • The Self-Validating Step: After the final wipe, inspect the surface using a handheld 365 nm UV lamp. Benzoxazole derivatives typically exhibit characteristic fluorescence under UV light. A lack of fluorescence provides immediate, visual validation that the microscopic chemical residue has been successfully eradicated from your workspace.

References

  • Title : Management of Hazardous Waste Pharmaceuticals Source : epa.gov URL :[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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